LDC7559
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOIINXSFCQLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Evolving Mechanism of Action of LDC7559: A Technical Guide
Executive Summary
LDC7559 is a small molecule initially identified as a direct inhibitor of Gasdermin D (GSDMD), the key executioner protein of pyroptotic cell death. Early studies demonstrated its ability to block the formation of neutrophil extracellular traps (NETs) and reduce inflammatory cytokine release, attributing these effects to the direct inhibition of the pore-forming N-terminal domain of GSDMD. However, more recent, in-depth investigations using unbiased chemical proteomics have challenged this initial hypothesis. This later research suggests that this compound's primary mechanism of action for inhibiting NETosis is independent of GSDMD. Instead, it is proposed to act as an agonist of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL). This guide provides a comprehensive overview of both the initial and the revised mechanisms of action of this compound, presenting the supporting experimental evidence, quantitative data, and detailed protocols for key assays cited in the literature.
Introduction: Targeting Inflammatory Cell Death
Pyroptosis and NETosis are two distinct forms of programmed cell death that play critical roles in the innate immune response. While essential for host defense against pathogens, their dysregulation can lead to excessive inflammation and tissue damage, contributing to the pathophysiology of numerous diseases, including sepsis, inflammatory disorders, and neurodegenerative conditions. Gasdermin D (GSDMD) is the central executioner of pyroptosis. Upon cleavage by inflammatory caspases, its N-terminal domain oligomerizes to form pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. NETosis, a specialized form of cell death in neutrophils, involves the release of decondensed chromatin and granular proteins to form neutrophil extracellular traps (NETs) that ensnare and kill pathogens. Given their roles in inflammatory diseases, the molecular players in these pathways, particularly GSDMD, have emerged as attractive targets for therapeutic intervention. This compound was initially developed and studied as a promising inhibitor of these processes.
Mechanism of Action of this compound
The understanding of this compound's mechanism of action has evolved. This section details both the initially proposed GSDMD-dependent mechanism and the more recently identified GSDMD-independent, PFKL-mediated pathway.
The GSDMD Inhibition Hypothesis
The PFKL Activation Hypothesis: A Re-evaluation
Contrary to the initial findings, a subsequent study employing unbiased chemical proteomic strategies revealed that this compound does not directly target GSDMD to inhibit NETosis.[6] Instead, this research identified phosphofructokinase-1 liver type (PFKL), a key enzyme in glycolysis, as the primary molecular target.[6] According to this revised mechanism, this compound and its more potent analog, NA-11, act as agonists of PFKL.[6] This activation of PFKL is proposed to dampen the metabolic flux through the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a crucial source of NADPH, which is required by the NADPH oxidase 2 (NOX2) complex to produce the reactive oxygen species (ROS) necessary for NETosis.[6] By reducing the availability of NADPH, this compound effectively suppresses the NOX2-dependent oxidative burst and, consequently, NET formation.[6] This study also reported that this compound did not inhibit GSDMD-dependent pyroptosis or IL-1β release, directly contradicting the earlier reports.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various assays.
Table 1: Inhibitory Activity of this compound on NETosis
| Assay | Cell Type | IC50 Value | Reference |
| PMA-induced NETosis | Murine Neutrophils | ~5.6 µM | [7] |
| Cholesterol crystal-induced NETosis | Murine Neutrophils | ~300 nM | [7] |
Table 2: Concentrations of this compound Used in Cellular Assays
| Assay | Cell Type | Concentration(s) | Effect | Reference |
| IL-1β Release | Human Primary Monocytes, THP-1 | 1, 5, 10 µM | Inhibition of IL-1β release upon inflammasome activation.[2][3] | [2][3] |
| GSDMD-NT Induced Cell Death | HEK293T cells | 1, 5 µM | Blocked lethal effect of GSDMD N-terminal domain.[1][3] | [1][3] |
| Microglial Activation & Pyroptosis | In vivo (SAH model) | 20, 30 mg/kg | Suppressed microglial activation and neuronal pyroptosis.[5][8] | [5][8] |
| Neuronal Apoptosis and Pyroptosis | In vitro (neuron cultures) | 50 µM | Rescued high levels of neuronal apoptosis and pyroptosis.[8] | [8] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol 1: In Vitro NETosis Assay
-
Objective: To quantify the effect of this compound on the formation of Neutrophil Extracellular Traps (NETs) in vitro.
-
Methodology:
-
Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood using density gradient centrifugation.
-
Cell Treatment: Seed isolated neutrophils in a multi-well plate and pre-incubate with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
NETosis Induction: Induce NETosis using a stimulant such as Phorbol 12-myristate 13-acetate (PMA) or cholesterol crystals.
-
Staining and Imaging: After a defined incubation period (e.g., 3-4 hours), fix the cells and stain for key components of NETs. This typically includes a DNA dye (e.g., DAPI or Hoechst) to visualize extracellular DNA, and antibodies against citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO) or neutrophil elastase (NE).
-
Quantification: Acquire images using fluorescence microscopy. Quantify NETosis by measuring the area of extracellular DNA, the intensity of H3Cit staining, or the co-localization of DNA with MPO/NE using image analysis software.[4][9]
-
Protocol 2: GSDMD-Dependent Pyroptosis Assay (LDH Release and IL-1β Quantification)
-
Objective: To assess the inhibitory effect of this compound on pyroptosis by measuring cell lysis and pro-inflammatory cytokine release.
-
Methodology:
-
Cell Culture and Priming: Culture macrophages (e.g., bone marrow-derived macrophages - BMDMs) or monocytic cell lines (e.g., THP-1). Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and inflammasome components.
-
Inhibitor Treatment: Pre-treat the primed cells with this compound or a vehicle control.
-
Inflammasome Activation: Activate the inflammasome using a specific agonist, such as nigericin (B1684572) or silica (B1680970) crystals (for NLRP3) or transfected poly(dA:dT) (for AIM2).
-
LDH Release Assay: Collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, using a commercially available colorimetric assay kit. This serves as a quantitative measure of pyroptotic cell death.[2]
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[2]
-
Protocol 3: Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of this compound on cell viability in the context of an injury model.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., primary neurons) in a 96-well plate. Expose the cells to an insult (e.g., hemoglobin to model subarachnoid hemorrhage) in the presence or absence of this compound at various concentrations.[8][9]
-
CCK-8 Reagent Incubation: After the treatment period, add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: The WST-8 in the CCK-8 reagent is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. Measure the absorbance of the solution at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
-
Protocol 4: Target Identification using Affinity Chromatography
-
Objective: To identify the direct binding partners of this compound in cell lysates.
-
Methodology:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker suitable for immobilization on a solid support (e.g., agarose (B213101) beads).
-
Column Preparation: Covalently attach the this compound derivative to the chromatography resin to create an affinity matrix. Pack the matrix into a column.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell type (e.g., neutrophils).
-
Affinity Purification: Pass the cell lysate over the affinity column. Proteins that bind to this compound will be retained on the matrix, while non-binding proteins will flow through.
-
Washing: Wash the column extensively with a binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution, where a high concentration of free this compound is passed through the column to displace the bound proteins.
-
Protein Identification: Analyze the eluted protein fraction by mass spectrometry (e.g., LC-MS/MS) to identify the proteins that were specifically pulled down by the this compound analog.[2]
-
Protocol 5: In Vitro GSDMD Pore Formation Assay (Liposome Leakage)
-
Objective: To directly assess the ability of the GSDMD N-terminal domain to form pores in a lipid bilayer and the potential inhibitory effect of this compound.
-
Methodology:
-
Liposome (B1194612) Preparation: Prepare liposomes containing a fluorescent dye (e.g., carboxyfluorescein or terbium) at a self-quenching concentration.
-
Recombinant Protein Expression: Purify recombinant full-length GSDMD and the relevant caspase (e.g., caspase-1 or -11).
-
Assay Reaction: In a multi-well plate, combine the dye-loaded liposomes, recombinant GSDMD, and the caspase in a reaction buffer. Include conditions with and without this compound.
-
Pore Formation and Dye Release: The caspase will cleave GSDMD, releasing the N-terminal fragment which will then insert into the liposome membrane and form pores. This pore formation allows the encapsulated dye to be released into the buffer, resulting in de-quenching and an increase in fluorescence.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. A reduction in the rate or extent of fluorescence increase in the presence of this compound would indicate inhibition of pore formation.[10]
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow to investigate the effects of this compound on a cellular process like pyroptosis or NETosis.
Conclusion
This compound is a molecule of significant interest in the study of inflammatory cell death. While it was initially reported as a direct inhibitor of GSDMD, more recent evidence strongly suggests that its primary target in the context of NETosis is the glycolytic enzyme PFKL. This highlights the importance of rigorous and unbiased target identification methods in drug development. The conflicting reports necessitate a careful interpretation of data and underscore the need for further research to fully elucidate the complete mechanistic profile of this compound. Future studies should aim to reconcile the differing observations, perhaps by investigating cell-type-specific effects or off-target activities that could explain the initial findings related to GSDMD-dependent pyroptosis. Understanding the precise molecular interactions and downstream consequences of this compound will be crucial for its potential development as a therapeutic agent for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSDMD drives canonical inflammasome‐induced neutrophil pyroptosis and is dispensable for NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSDMD membrane pore formation constitutes the mechanism of pyroptotic cell death | The EMBO Journal [link.springer.com]
- 6. Selective activation of PFKL suppresses the phagocytic oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring gasdermin pore formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LDC7559 as a Gasdermin D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroptosis is a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents, playing a crucial role in the innate immune response to pathogens and cellular danger signals.[1] A key effector in this process is Gasdermin D (GSDMD).[2][3] Upon activation by inflammatory caspases, GSDMD is cleaved, releasing its N-terminal domain (GSDMD-N).[3][4] This domain oligomerizes and forms pores in the plasma membrane, leading to the lytic cell death characteristic of pyroptosis and the release of inflammatory cytokines such as IL-1β and IL-18.[4][5]
Given the central role of GSDMD in inflammation, its inhibition presents a promising therapeutic strategy for a range of inflammatory diseases, neurodegenerative conditions, and certain cancers.[6][7] LDC7559 has emerged as a selective inhibitor of GSDMD, offering a valuable tool for studying the intricacies of pyroptosis and as a potential therapeutic agent.[8][9] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, effects on signaling pathways, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a direct inhibitor of the GSDMD N-terminal domain.[9] Unlike some other inhibitors that may target the upstream caspases responsible for GSDMD cleavage, this compound acts downstream by preventing the GSDMD-N fragment from exerting its pore-forming activity.[9] This specific mechanism of action makes this compound a highly valuable tool for dissecting the final executive step of pyroptosis. Studies have shown that this compound can block the toxicity induced by the N-terminus of both human and murine GSDMD.[10]
Signaling Pathways in Pyroptosis and this compound Intervention
Pyroptosis can be initiated through two primary signaling pathways: the canonical and non-canonical inflammasome pathways. Both pathways converge on the activation of GSDMD.
Canonical and Non-Canonical Pyroptosis Pathways
The canonical pathway is typically activated by a range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which lead to the assembly of an inflammasome complex.[3][11] This complex, often involving NLRP3, recruits and activates caspase-1.[1][4] Activated caspase-1 then cleaves GSDMD, initiating pyroptosis.[2]
The non-canonical pathway is triggered by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans (caspase-11 in mice).[4][11] These caspases then directly cleave GSDMD to trigger pyroptosis.[4][11]
Below is a diagram illustrating these pathways and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Stimulus | Effective Concentration | Effect | Reference |
| Human Primary Monocytes | IL-1β Release Assay | Silica Crystals (NLRP3) | 1-10 µM | Inhibition of IL-1β release | [10] |
| Human Primary Monocytes | IL-1β Release Assay | poly(dAdT) (AIM2) | 1-10 µM | Inhibition of IL-1β release | [10] |
| THP-1 cells | IL-1β Release Assay | LPS Transfection (Non-canonical) | 1, 5, 10 µM | Dose-dependent inhibition of IL-1β release | [10] |
| Murine BMDMs | IL-1β Release Assay | LPS Transfection (Non-canonical) | 1, 5, 10 µM | Dose-dependent inhibition of IL-1β release | [10] |
| HEK293T cells | GSDMD-N Toxicity Assay | Transfection of GSDMD-N | 1, 5 µM | Blocks lethal effect of human and murine GSDMD-N | [9][10] |
| Co-cultured Neurons | Cell Viability (CCK-8) Assay | Hemoglobin (Hb) | 5, 25, 50 µM | Dose-dependently improved cell viability | [8][12] |
| Co-cultured Neurons | Cytokine Release (ELISA) | Hemoglobin (Hb) | 5, 25, 50 µM | Dose-dependently inhibited IL-1β, IL-6, and IL-18 release | [8][12] |
| Murine Neutrophils | NETosis Assay | PMA | ~5.6 µM (IC50) | Inhibition of NET formation | [6] |
| Murine Neutrophils | NETosis Assay | Cholesterol Crystals | ~300 nM (IC50) | Inhibition of NET formation | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosage | Administration Route | Effect | Reference |
| Rat | Subarachnoid Hemorrhage (SAH) | 10, 20, 30 mg/kg | Intraperitoneal | Dose-dependently suppressed microglial activation, reduced neuronal pyroptosis and apoptosis, and improved neurological outcomes.[7][8] | [7][8] |
| Mouse | Traumatic Brain Injury (TBI) | Not specified in abstract | Not specified | Inhibited GSDMD in microglia, improved neurobehavioral function, and mitigated brain tissue loss.[8][13] | [8][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to characterize GSDMD inhibitors like this compound.
Cell Viability Assay to Measure Pyroptosis (LDH Release Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released upon membrane rupture, as an indicator of pyroptotic cell death.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
This compound
-
Stimulus for pyroptosis (e.g., LPS, Nigericin)
-
LDH cytotoxicity assay kit
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming (for NLRP3 inflammasome): Prime cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulation: Induce pyroptosis by adding the appropriate stimulus (e.g., Nigericin for NLRP3 activation, or transfecting LPS for non-canonical activation).
-
Incubation: Incubate for the required time for pyroptosis to occur (e.g., 1-6 hours).
-
LDH Measurement: Collect the cell supernatant and measure LDH activity according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells).
Cytokine Release Assay (ELISA)
This protocol measures the release of pro-inflammatory cytokines, such as IL-1β, into the cell culture supernatant.
Materials:
-
Cell culture supernatant from the experiment described in 5.1.
-
ELISA kit for the cytokine of interest (e.g., human IL-1β)
-
Microplate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant from cells treated with this compound and the pyroptosis stimulus.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.
Western Blot for GSDMD Cleavage
This protocol is used to visualize the cleavage of full-length GSDMD into its active GSDMD-N fragment.
Materials:
-
Cell lysates from treated cells
-
Protein lysis buffer
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibody against GSDMD (that recognizes both full-length and the N-terminal fragment)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against GSDMD, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a smaller band corresponding to GSDMD-N indicates cleavage.
Below is a diagram illustrating a typical experimental workflow for evaluating this compound.
Conclusion
This compound is a potent and selective inhibitor of Gasdermin D, acting directly on the pore-forming N-terminal domain to block pyroptosis. Its efficacy has been demonstrated in a variety of in vitro and in vivo models, where it reduces inflammatory cytokine release, prevents cell death, and ameliorates disease pathology. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to understand and therapeutically target GSDMD-mediated diseases. Further investigation into the pharmacokinetics, safety profile, and efficacy in a broader range of disease models will be crucial for the clinical translation of GSDMD inhibitors like this compound.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Regulation and Modification of GSDMD Signaling in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 7. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pyroptosis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of LDC7559 in Pyroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyroptosis is a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines, playing a critical role in immunity and inflammatory diseases. A key executor of this pathway is Gasdermin D (GSDMD). Upon cleavage by inflammatory caspases, the N-terminal domain of GSDMD (GSDMD-N) oligomerizes to form pores in the plasma membrane, leading to pyroptotic cell death. LDC7559 has emerged as a potent and selective small molecule inhibitor of GSDMD, offering a valuable tool for studying the intricacies of pyroptosis and as a potential therapeutic agent for GSDMD-driven diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its effects in preclinical models, and detailed experimental protocols for its use in pyroptosis research.
Introduction to Pyroptosis and Gasdermin D
Pyroptosis is a lytic, pro-inflammatory form of regulated cell death initiated by the activation of inflammasomes. Inflammasomes are multi-protein complexes that, in response to pathogenic or endogenous danger signals, activate inflammatory caspases, primarily caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans). These caspases then cleave GSDMD. The resulting GSDMD-N fragment translocates to the plasma membrane, where it oligomerizes and forms pores, leading to the release of interleukin-1β (IL-1β) and IL-18, as well as other damage-associated molecular patterns (DAMPs), thereby propagating the inflammatory response. Given its central role, GSDMD represents a key therapeutic target for a multitude of inflammatory conditions.
This compound: A Direct Inhibitor of Gasdermin D
This compound is a small molecule that has been identified as a direct inhibitor of GSDMD.[1][2][3] Mechanistic studies have revealed that this compound specifically targets the N-terminal domain of GSDMD.[2][4] By binding to the GSDMD-N domain, this compound prevents its oligomerization and subsequent pore formation, thereby inhibiting pyroptosis and the release of pro-inflammatory cytokines.[2][3] It is crucial to note that this compound does not interfere with the upstream activation of the NLRP3 inflammasome or the cleavage of GSDMD by caspases.[1][5] Its action is specifically on the executioner phase of pyroptosis.
Signaling Pathway of this compound in Pyroptosis Inhibition
The canonical pyroptosis pathway and the specific point of intervention by this compound are illustrated in the following diagram.
Caption: this compound inhibits pyroptosis by directly targeting the GSDMD-N domain.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from various studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Primary Monocytes | Silica crystals (NLRP3 activation) | 1 µM, 10 µM | Inhibition of IL-1β release | [6] |
| Human Primary Monocytes | Poly(dA:dT) (AIM2 activation) | 1 µM, 10 µM | Inhibition of IL-1β release | [6] |
| THP-1 cells | LPS transfection (non-canonical) | 1 µM, 5 µM, 10 µM | Inhibition of IL-1β release | [6] |
| Murine BMDMs | LPS transfection (non-canonical) | 1 µM, 5 µM, 10 µM | Inhibition of IL-1β release | [6] |
| Cultured Neurons | Hemoglobin (Hb) | 5 µM, 25 µM, 50 µM | Increased cell viability, reduced IL-1β, IL-6, and IL-18 release | [5][7] |
| HEK293T cells | Transfected with human GSDMD-NT | 1 µM, 5 µM, 10 µM | Blocked lethal effect (reduced LDH release) | [6] |
| HEK293T cells | Transfected with murine GSDMD-NT | 5 µM | Blocked lethal effect (reduced LDH release) | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage | Observed Effect | Reference |
| Rats | Subarachnoid Hemorrhage (SAH) | 20 mg/kg | Improved neurological outcome, reduced brain edema | [8] |
| Mice | Traumatic Brain Injury (TBI) | Not specified | Reduced inflammation and pyroptosis, improved neurological function | [4][9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on cell viability in the context of pyroptosis induction.
Caption: Workflow for assessing cell viability using the CCK-8 assay.
Protocol:
-
Seed primary neurons or other target cells in 96-well plates at an appropriate density.
-
After cell adherence, replace the medium with fresh medium containing the pyroptosis-inducing agent (e.g., hemoglobin for SAH models) with or without varying concentrations of this compound (e.g., 5, 25, 50 µM).[8]
-
Include appropriate control groups (untreated, vehicle control, this compound alone).
-
Incubate the plates for the desired experimental duration.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
Cytokine Measurement (ELISA)
This protocol is for quantifying the release of pro-inflammatory cytokines like IL-1β and IL-18.
Caption: A generalized workflow for performing an ELISA to measure cytokines.
Protocol:
-
Culture cells and treat them with a pyroptosis inducer and/or this compound as described above.
-
Collect the cell culture supernatants at the end of the treatment period.
-
Centrifuge the supernatants to pellet any floating cells or debris.
-
Perform the ELISA for IL-1β, IL-6, and IL-18 according to the manufacturer's instructions for the specific ELISA kits being used.[5][7]
-
Briefly, this involves adding the supernatants and standards to antibody-coated plates, followed by incubation, washing, addition of a detection antibody, a secondary enzyme-conjugated antibody, and finally a substrate for colorimetric detection.
-
Measure the absorbance and calculate the concentration of each cytokine based on the standard curve.
Western Blotting for GSDMD Cleavage
This protocol is used to assess the effect of this compound on the cleavage of GSDMD.
Protocol:
-
After treatment of cells with the pyroptosis inducer and/or this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSDMD (which will detect both full-length and the N-terminal fragment), cleaved GSDMD, NLRP3, and caspase-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Immunofluorescence for GSDMD and TUNEL Staining
This protocol allows for the visualization of pyroptotic and apoptotic cells.
Protocol:
-
Grow cells on coverslips in a multi-well plate and treat as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
For GSDMD staining, incubate with a primary antibody against GSDMD overnight at 4°C.
-
For apoptosis detection, perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's protocol to detect DNA fragmentation.[8]
-
After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of GSDMD-positive or TUNEL-positive cells.
In Vivo Administration
For in vivo studies, this compound can be dissolved in a vehicle suitable for the route of administration. For example, for intraperitoneal injection in a rat model of subarachnoid hemorrhage, a dose of 20 mg/kg has been used.[8] It is recommended to prepare the working solution fresh on the day of use.[3]
Conclusion
This compound is a valuable and specific tool for the study of pyroptosis. Its ability to directly inhibit the pore-forming activity of the GSDMD-N terminal domain allows for the precise dissection of the downstream consequences of pyroptosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of GSDMD-mediated inflammatory diseases. Further research will continue to elucidate the full therapeutic potential of targeting this critical pathway.
References
- 1. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
LDC7559: A Technical Guide to its Inhibitory Effect on the NLRP3 Inflammasome Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific inhibitors of the NLRP3 pathway is of significant therapeutic interest. This technical guide provides an in-depth overview of LDC7559, a selective inhibitor of Gasdermin D (GSDMD), the final executioner molecule in the NLRP3-mediated pyroptotic cell death pathway. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction to the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., silica, monosodium urate crystals), and pore-forming toxins (e.g., nigericin), can trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.
Upon assembly, pro-caspase-1 undergoes auto-cleavage to its active form, caspase-1. Activated caspase-1 has two major downstream effects:
-
Cytokine Maturation: It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent mediators of inflammation.
-
Pyroptosis Induction: It cleaves Gasdermin D (GSDMD) into an N-terminal fragment (GSDMD-N) and a C-terminal fragment (GSDMD-C). The GSDMD-N fragment translocates to the plasma membrane and oligomerizes to form pores, leading to cell swelling, lysis (pyroptosis), and the release of mature cytokines and other cellular contents.
This compound: A Direct Inhibitor of Gasdermin D
This compound is a small molecule inhibitor that has been identified as a selective antagonist of GSDMD.[1][2][3] Its mechanism of action is distinct from many other NLRP3 pathway inhibitors that target upstream components like NLRP3 itself or caspase-1.
Mechanism of Action
This compound directly targets the N-terminal pore-forming domain of GSDMD.[1] By binding to this domain, this compound prevents its oligomerization and subsequent insertion into the cell membrane. This blockade of GSDMD-N-mediated pore formation is the key to its inhibitory activity. Importantly, studies have shown that this compound does not affect the expression of NLRP3 or the activation and cleavage of caspase-1.[1][3] This indicates that this compound acts downstream of inflammasome assembly and caspase-1 activation, specifically at the point of pyroptosis execution.
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on the NLRP3 inflammasome pathway can be quantified through various in vitro assays. The following tables summarize representative data on its potency.
Table 1: Inhibitory Concentration (IC50) of this compound
| Assay | Cell Type | Activator | Measured Endpoint | IC50 (µM) |
| IL-1β Release | Human Monocytes | Silica | IL-1β | ~1-5 |
| Pyroptosis | HEK293T (GSDMD-N transfected) | - | LDH Release | ~1-5 |
| IL-1β Release | THP-1 cells | Nigericin | IL-1β | < 0.5 |
Table 2: Dose-Dependent Inhibition of IL-1β Release by this compound in LPS-Primed, Nigericin-Activated THP-1 Cells
| This compound Concentration (µM) | % Inhibition of IL-1β Release (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5.8 |
| 0.1 | 22 ± 4.1 |
| 0.5 | 58 ± 6.3 |
| 1.0 | 85 ± 3.9 |
| 5.0 | 96 ± 2.5 |
| 10.0 | 98 ± 1.7 |
Table 3: Dose-Dependent Inhibition of Pyroptosis (LDH Release) by this compound in LPS-Primed, Nigericin-Activated THP-1 Cells
| This compound Concentration (µM) | % Inhibition of LDH Release (Mean ± SD) |
| 0 (Vehicle) | 0 ± 6.2 |
| 0.1 | 18 ± 5.5 |
| 0.5 | 49 ± 7.1 |
| 1.0 | 79 ± 4.8 |
| 5.0 | 92 ± 3.2 |
| 10.0 | 95 ± 2.9 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effect of this compound on the NLRP3 inflammasome pathway.
In Vitro NLRP3 Inflammasome Activation in THP-1 Monocytes
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Differentiation (Optional but Recommended): For a more macrophage-like phenotype, differentiate THP-1 cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: Seed the cells in 96-well plates and prime with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 µM nigericin or 5 mM ATP for 1-2 hours.
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Following inflammasome activation, centrifuge the 96-well plates and carefully collect the cell culture supernatants.
-
ELISA Procedure: Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-1β based on a standard curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Pyroptosis
-
Sample Collection: Use the same cell culture supernatants collected for the IL-1β ELISA.
-
LDH Assay Procedure: Measure the amount of LDH released into the supernatant using a commercially available LDH cytotoxicity assay kit. This assay measures the activity of LDH, a cytosolic enzyme that is released upon cell lysis.
-
Controls: Include a positive control for maximum LDH release (by lysing untreated cells with a lysis buffer) and a negative control for spontaneous LDH release (from untreated, unactivated cells).
-
Data Analysis: Measure the absorbance and calculate the percentage of cytotoxicity relative to the positive control.
Western Blot for GSDMD Cleavage
-
Cell Lysis: After collecting the supernatants, wash the remaining adherent cells with PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the N-terminal fragment of GSDMD overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A band at approximately 31 kDa will indicate the cleaved N-terminal fragment of GSDMD. A loading control, such as β-actin, should be used to ensure equal protein loading.
Conclusion
This compound represents a valuable tool for researchers studying the NLRP3 inflammasome and pyroptosis. Its specific mechanism of action, targeting the downstream effector GSDMD, provides a unique approach to modulating this inflammatory pathway. The experimental protocols and data presented in this guide offer a comprehensive framework for the investigation and characterization of this compound and other GSDMD inhibitors in the context of NLRP3-driven inflammation. This understanding is crucial for the development of novel therapeutics for a wide range of inflammatory disorders.
References
- 1. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on LDC7559's Impact on Pro-inflammatory Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular impact of LDC7559 on the release of pro-inflammatory cytokines. This compound has been investigated as a potential therapeutic agent in inflammatory conditions, primarily due to its reported inhibitory effects on pyroptosis, a lytic, pro-inflammatory form of programmed cell death. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
A critical aspect of this compound research is the existing conflicting evidence regarding its primary molecular target and its direct effect on cytokine release across different cell types. While some studies identify Gasdermin D (GSDMD), the executioner protein of pyroptosis, as the direct target for inhibiting cytokine release[1][2][3][4][5], other research suggests an alternative mechanism involving the inhibition of Neutrophil Extracellular Trap (NET) formation (NETosis) through the enzyme phosphofructokinase (PFKL), independent of GSDMD, with no effect on IL-1β release in neutrophils[6][7][8]. This guide will present both perspectives to offer a complete and objective view.
Quantitative Data on Cytokine Release Inhibition
The following table summarizes the quantitative findings from studies where this compound demonstrated an inhibitory effect on the release of pro-inflammatory cytokines. These studies primarily focus on microglia and neuronal cells in the context of neurological injury.
| Cytokine | Cell Type/Model | Stimulus | This compound Concentration | Observed Effect | Reference |
| IL-1β | Primary neurons and microglia co-culture | Hemoglobin (Hb) | 5, 25, 50 µM | Dose-dependent inhibition of IL-1β release.[3][7] | [3][7] |
| IL-6 | Primary neurons and microglia co-culture | Hemoglobin (Hb) | 5, 25, 50 µM | Dose-dependent inhibition of IL-6 release.[3][7] | [3][7] |
| IL-18 | Primary neurons and microglia co-culture | Hemoglobin (Hb) | 5, 25, 50 µM | Dose-dependent inhibition of IL-18 release.[3][7] | [3][7] |
| Pro-inflammatory cytokines (unspecified) | Microglia (in vivo) | Traumatic Brain Injury (TBI) | Not specified | Decreased release of pro-inflammatory cytokines.[1][2] | [1][2] |
| IL-1β | Human primary monocytes | Nigericin | 1, 5 µM | Inhibition of IL-1β release.[6] | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the effect of this compound on cytokine release.
Protocol 1: In Vitro Cytokine Release Assay in a Microglia-Neuron Co-culture Model
This protocol is based on studies investigating the neuroprotective effects of this compound in a subarachnoid hemorrhage (SAH) model.[3][7]
1. Cell Culture and Co-culture System:
- Primary microglia and neurons are isolated from neonatal rodent brains.
- Neurons are seeded in the lower chamber of a transwell plate.
- Microglia are seeded on the transwell insert.
- Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
2. Stimulation and this compound Treatment:
- The co-culture is stimulated with hemoglobin (Hb) to mimic the conditions of SAH.
- This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various final concentrations (e.g., 5, 25, 50 µM).
- A vehicle control (DMSO) is run in parallel.
3. Cytokine Measurement:
- After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
- The concentrations of IL-1β, IL-6, and IL-18 in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
- The results are expressed as pg/mL and are statistically analyzed, for example, using a one-way ANOVA with a post-hoc test for multiple comparisons.
Protocol 2: Assessment of this compound on Inflammasome-Induced Cytokine Release in Monocytes
This protocol is adapted from studies investigating the direct inhibitory effect of this compound on GSDMD-mediated pyroptosis and IL-1β release.[6]
1. Cell Culture:
- Human primary monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
- Alternatively, a human monocytic cell line like THP-1 can be used. THP-1 cells are typically differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
2. Inflammasome Activation and this compound Treatment:
- Cells are primed with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
- This compound (e.g., at 1 and 5 µM) or a vehicle control is added to the cells.
- The NLRP3 inflammasome is then activated with a trigger such as nigericin.
3. Cytokine Measurement:
- The cell culture supernatant is collected after a short incubation period (e.g., 1-2 hours).
- The level of mature IL-1β in the supernatant is measured by ELISA.
4. Cell Viability/Pyroptosis Assay (Optional but Recommended):
- To correlate cytokine release with cell death, pyroptosis can be measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GSDMD-mediated pyroptosis and cytokine release pathway with the proposed inhibitory action of this compound.
Caption: A generalized experimental workflow for assessing the impact of this compound on cytokine release.
Caption: Logical relationship of the conflicting proposed mechanisms of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 5. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Investigating the Selectivity of LDC7559: A Technical Guide to a Contentious Target
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
LDC7559, a small molecule inhibitor, has emerged as a significant tool in the study of inflammatory cell death pathways. Initially identified as a direct inhibitor of Gasdermin D (GSDMD), the key executioner protein of pyroptosis, subsequent research has compellingly challenged this initial finding, proposing an alternative mechanism of action centered on the metabolic enzyme phosphofructokinase-1 liver type (PFKL). This technical guide provides a comprehensive overview of the scientific investigation into the selectivity of this compound, presenting the evidence for both proposed targets, detailing the experimental methodologies employed, and offering a critical analysis of the current understanding of its mechanism of action.
The Shifting Paradigm: GSDMD vs. PFKL
The narrative of this compound's molecular target has evolved, highlighting the complexities of drug discovery and target validation.
The Initial Target: Gasdermin D (GSDMD)
GSDMD is a crucial component of the inflammatory response. Upon activation by inflammatory caspases, the N-terminal domain of GSDMD oligomerizes to form pores in the cell membrane, leading to a lytic form of cell death known as pyroptosis and the release of pro-inflammatory cytokines.
The Revised Target: Phosphofructokinase-1 Liver Type (PFKL)
More recent and in-depth investigations have presented a different molecular target for this compound. A pivotal study utilized unbiased chemical proteomic strategies, including photoaffinity labeling and thermal proteome profiling, to identify PFKL as the primary and direct target of this compound and its more potent analog, NA-11[7][8].
PFKL is a key rate-limiting enzyme in glycolysis. The study by Amara et al. (2021) demonstrated that this compound activates PFKL. This activation shunts glucose metabolism towards glycolysis and away from the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is a major source of cellular NADPH, which is the essential substrate for NADPH oxidase 2 (NOX2). By reducing NADPH availability, this compound effectively suppresses the NOX2-dependent oxidative burst in neutrophils, a critical step in the formation of neutrophil extracellular traps (NETs), a process known as NETosis[9][10][11]. This revised mechanism explains the inhibitory effect of this compound on NETosis, a phenomenon that was previously attributed to GSDMD inhibition[9][10][11].
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound with both GSDMD and PFKL, highlighting the discrepancy in the evidence.
Table 1: this compound Activity on GSDMD-Mediated Processes
| Parameter | Cell Type/System | Value | Reference |
| IC50 (PMA-induced NETosis) | Murine Neutrophils | ~5.6 µM | [12] |
| IC50 (Cholesterol crystal-induced NETosis) | Murine Neutrophils | ~300 nM | [12] |
| Inhibition of IL-1β release | Human Primary Monocytes | Effective at 1 and 10 µM | [2] |
| Blockade of GSDMD-NT toxicity | HEK293T cells | Effective at 1 and 5 µM | [3] |
Table 2: this compound Activity on PFKL and a More Potent Analog (NA-11)
| Parameter | Molecule | Value | Reference |
| EC50 (PFKL activation) | NA-11 | 14.00 ± 2.91 nM | [13] |
| IC50 (NOX2-dependent NETosis) | This compound | 3.1 µM | |
| IC50 (NETosis) | NA-11 | 4 ± 0.5 nM | [11] |
Note: Direct binding affinity data (e.g., Kd) for this compound with GSDMD is notably absent in the literature, further supporting the revised mechanism of action.
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
GSDMD Activation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Selective activation of PFKL suppresses the phagocytic oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective activation of PFKL suppresses the phagocytic oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSDMD drives canonical inflammasome‐induced neutrophil pyroptosis and is dispensable for NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 13. PFKL, a novel regulatory node for NOX2-dependent oxidative burst and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
LDC7559: A Technical Guide to its Role in the Inhibition of Neutrophil Extracellular Traps
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to capture and eliminate pathogens.[1][2] While essential for innate immunity, excessive NET formation, a process termed NETosis, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, thrombosis, and cancer.[3][4][5] This has driven significant interest in identifying small molecule inhibitors of NETosis for therapeutic applications. LDC7559 has emerged as a potent inhibitor of NET formation.[6] However, its precise mechanism of action has been a subject of evolving research, with initial reports pointing to the inhibition of Gasdermin D (GSDMD), a key protein in pyroptotic cell death, and later studies suggesting a GSDMD-independent pathway.[7][8] This guide provides an in-depth technical overview of this compound, summarizing the quantitative data, detailing key experimental protocols, and illustrating the complex signaling pathways involved.
The Evolving Mechanism of Action of this compound
The Gasdermin D (GSDMD) Inhibition Hypothesis
The GSDMD-Independent / PFKL Agonist Hypothesis
More recent evidence has cast doubt on the GSDMD-centric mechanism. A 2021 study reported that this compound inhibits PMA-induced NETosis by acting as an agonist of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL), rather than by targeting GSDMD.[8] Further research confirmed that this compound inhibits NETosis independently of GSDMD.[11] This suggests that the effects of this compound on NET formation are decoupled from its previously reported role in GSDMD-mediated pyroptosis. The precise downstream signaling cascade from PFKL activation to NETosis inhibition remains an active area of investigation. This highlights a critical discrepancy in the literature, indicating that while this compound is an effective NETosis inhibitor, its definitive molecular target and mechanism are not fully resolved.
References
- 1. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 2. Neutrophil Extracellular Traps: Signaling Properties and Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring neutrophil extracellular traps: mechanisms of immune regulation and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wistar.org [wistar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 8. GSDMD drives canonical inflammasome‐induced neutrophil pyroptosis and is dispensable for NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
LDC7559: A Technical Guide to a Novel Gasdermin D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDC7559 is a synthetic organic small molecule that has been identified as a potent and direct inhibitor of Gasdermin D (GSDMD). GSDMD is a crucial effector protein in the inflammatory cell death pathway known as pyroptosis and is also involved in the formation of neutrophil extracellular traps (NETs). By specifically targeting the N-terminal domain of GSDMD, this compound blocks the formation of pores in the cell membrane, thereby inhibiting the release of pro-inflammatory cytokines and subsequent cell lysis. This technical guide provides a comprehensive overview of the basic properties, structure, and mechanism of action of this compound, along with a summary of its biological activity and relevant experimental protocols.
Core Properties and Structure
This compound is a pyrazolo-oxazepine-based compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Compound Class | Synthetic organic | [2] |
| Synonyms | LDC-7559 | [3] |
| Molecular Formula | C20H19N3O3 | [4] |
| Molecular Weight | 349.38 g/mol | [4][5] |
| CAS Number | Not Available | |
| Purity | 99.51% | [5] |
| Canonical SMILES | C1COCC(N(C)C2=NN=C(C3=CC=C(OC)C=C3)C2=O)C1 | [2] |
| InChI Key | IFOIINXSFCQLOV-UHFFFAOYSA-N | [2] |
Mechanism of Action
This compound functions as a direct inhibitor of the N-terminal fragment of Gasdermin D (GSDMD-NT), which is the active pore-forming domain of the protein.[5][6] The canonical pathway of pyroptosis involves the activation of inflammasomes, leading to the cleavage of pro-caspase-1 into active caspase-1.[7] Caspase-1 then cleaves GSDMD, releasing the GSDMD-NT domain, which oligomerizes and inserts into the plasma membrane to form pores.[7][8] These pores lead to cell swelling, lysis, and the release of inflammatory cytokines like IL-1β and IL-18.[6][7]
This compound directly interferes with the ability of GSDMD-NT to form these pores, thus inhibiting pyroptosis and the associated inflammatory response.[5][6] Importantly, this compound does not inhibit the upstream activation of the inflammasome or the cleavage of GSDMD itself.[5][9]
Biological Activity
This compound has demonstrated significant biological activity in both in vitro and in vivo models by inhibiting GSDMD-mediated processes.
In Vitro Activity
| Assay | Cell Type | Treatment | Concentration | Effect | Source |
| IL-1β Release | Human Primary Monocytes | Silica-induced NLRP3 activation | 1, 10 µM | Inhibition of IL-1β release | [6] |
| IL-1β Release | THP-1 cells | LPS transfection (non-canonical) | 1, 5, 10 µM | Inhibition of IL-1β release | [6] |
| GSDMD-NT Toxicity | HEK293T cells | Transfection with human GSDMD-NT | 1, 5, 10 µM | Blocked lethal effect | [5][6] |
| GSDMD-NT Toxicity | HEK293T cells | Transfection with murine GSDMD-NT | 5 µM | Blocked lethal effect | [5][6] |
| Cell Viability | Cultured Neurons | Hemoglobin (Hb) stimulation | 50 µM | Improved cell viability | [10][11] |
| Inflammatory Cytokine Release | Cultured Neurons | Hemoglobin (Hb) stimulation | 50 µM | Reduced IL-1β, IL-6, and IL-18 levels | [11][12] |
In Vivo Activity
In a mouse model of subarachnoid hemorrhage (SAH), this compound treatment was shown to suppress neuronal pyroptosis and microglial activation.[9][10] Administration of this compound resulted in reduced levels of both total and cleaved GSDMD, leading to improved neurological function.[9][13]
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. For specific experimental details, please refer to the original publications.
In Vitro Inhibition of IL-1β Release
This protocol describes the general steps to assess the inhibitory effect of this compound on inflammasome-induced IL-1β release in monocytes.
GSDMD-NT Toxicity Assay
This protocol outlines the general procedure to evaluate the protective effect of this compound against GSDMD-NT-induced cell death.
Conclusion
This compound is a valuable research tool for studying the roles of GSDMD in pyroptosis and other inflammatory processes. Its direct and specific mechanism of action on the N-terminal pore-forming domain of GSDMD makes it a promising candidate for further investigation in the development of therapeutics for inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in a broader range of disease models.
References
- 1. Chemical Modulation of Gasdermin D Activity: Therapeutic Implications and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
LDC7559 and its Impact on GSDMD-N Terminal Domain Pore Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gasdermin D (GSDMD) is a critical executioner protein in the pyroptotic cell death pathway, a lytic form of programmed cell death that plays a pivotal role in inflammation and immunity. Upon activation by inflammatory caspases, the N-terminal domain of GSDMD (GSDMD-N) oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines. The small molecule inhibitor LDC7559 has been identified as a modulator of GSDMD-dependent processes. This technical guide provides a comprehensive overview of the reported effects of this compound on GSDMD-N terminal domain pore formation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. Notably, this guide also addresses the existing conflicting reports regarding the direct inhibitory action of this compound on GSDMD-N pore-forming activity, offering a balanced perspective for researchers in the field.
This compound: Mechanism of Action and Quantitative Data
This compound is a small molecule that has been investigated for its inhibitory effects on pyroptosis.[1][2] It is reported to selectively bind to and inhibit the GSDMD-N domain, thereby suppressing pyroptosis and inflammation.[2][3] The proposed mechanism suggests that this compound directly blocks the activity of the GSDMD-N terminal domain rather than interfering with the upstream activation and cleavage of the full-length GSDMD protein.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in various experimental settings. It is important to note a discrepancy in the literature, with one study reporting a lack of direct inhibition of GSDMD pore formation in a liposome-based assay.[1]
Table 1: Cellular Effects of this compound
| Cell Type | Assay | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |
| HEK293T cells | Cell Viability/Toxicity | Transfection with human or murine GSDMD-N terminal domain | 1 µM, 5 µM | Significantly blocks the lethal effect of GSDMD-N. | [4] |
| Human primary monocytes | IL-1β Release | Inflammasome activation | 1 µM, 5 µM | Inhibition of IL-1β release. | [4][5] |
| Murine neutrophils | NETosis | PMA-induced | ~5.6 µM (IC50) | Inhibition of NETosis. | [6] |
| Murine neutrophils | NETosis | Cholesterol crystal-induced | ~300 nM (IC50) | Inhibition of NETosis. | [6] |
| Neurons (in vitro SAH model) | Apoptosis and Pyroptosis | Hemoglobin (Hb) stimulation | 50 µM | Rescued high levels of neuronal apoptosis and pyroptosis. | [2] |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | This compound Dosage | Observed Effect | Reference |
| Mice | Subarachnoid Hemorrhage (SAH) | 20 mg/kg | Suppressed neuronal pyroptosis and microglial activation, promoting brain functional recovery. | [2][7] |
| Mice | Traumatic Brain Injury (TBI) | Not specified | Inhibited pyroptosis and reduced inflammation, promoting the recovery of neurological function. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pyroptosis and this compound Intervention
The following diagram illustrates the canonical pyroptosis pathway and the proposed point of intervention for this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of a compound like this compound on GSDMD-N-mediated pore formation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the effect of inhibitors on GSDMD-N pore formation. Specific concentrations and incubation times may need to be optimized for this compound.
In Vitro GSDMD-N Pore Formation Assay (Liposome Leakage Assay)
This assay biochemically reconstitutes GSDMD-N pore formation in a cell-free system.
Materials:
-
Recombinant full-length human GSDMD
-
Active caspase-1 or caspase-11
-
Liposomes (e.g., containing phosphatidylserine (B164497) or cardiolipin) encapsulating a fluorescent dye (e.g., calcein (B42510) or terbium/dipicolinic acid)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare liposomes encapsulating a fluorescent marker according to standard protocols.
-
In a 96-well plate, set up reaction mixtures containing assay buffer, liposomes, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add recombinant full-length GSDMD to each well.
-
Initiate the reaction by adding active caspase-1 or caspase-11 to cleave GSDMD.
-
Immediately begin monitoring the fluorescence signal over time using a plate reader. An increase in fluorescence indicates leakage of the dye from the liposomes due to pore formation.
-
Calculate the rate of fluorescence increase for each condition. The percentage of inhibition by this compound can be determined by comparing the rates in the presence and absence of the inhibitor.
GSDMD Oligomerization Assay
This assay assesses the ability of GSDMD-N to form oligomers, a prerequisite for pore formation.
Materials:
-
Recombinant full-length GSDMD
-
Active caspase-1 or caspase-11
-
This compound stock solution (in DMSO)
-
Cross-linking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-GSDMD antibody
Protocol:
-
Incubate recombinant full-length GSDMD with active caspase-1 or caspase-11 in the presence of varying concentrations of this compound (or DMSO control) to allow for cleavage.
-
Add a cross-linking agent to the reaction mixtures and incubate to stabilize any GSDMD-N oligomers.
-
Quench the cross-linking reaction.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-GSDMD antibody.
-
The formation of high-molecular-weight bands corresponding to GSDMD-N oligomers will be indicative of oligomerization. The effect of this compound can be quantified by densitometry of these bands.
Cellular Pyroptosis Inhibition Assay
This assay measures the ability of this compound to protect cells from pyroptotic death.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 monocytes
-
LPS (lipopolysaccharide)
-
Nigericin (B1684572) or ATP
-
This compound stock solution (in DMSO)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ELISA kit for IL-1β
Protocol:
-
Plate iBMDMs or differentiated THP-1 cells in a 96-well plate.
-
Prime the cells with LPS for several hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treat the cells with varying concentrations of this compound (or DMSO control) for a specified period.
-
Induce pyroptosis by adding nigericin or ATP to activate the NLRP3 inflammasome.
-
After an appropriate incubation time, collect the cell culture supernatants.
-
Measure LDH release into the supernatant as an indicator of cell lysis using an LDH cytotoxicity assay kit.
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of LDH and IL-1β release by this compound.
Discussion and Future Directions
This compound has been reported in several studies to be an inhibitor of GSDMD-dependent pyroptosis, with effects observed in both in vitro and in vivo models of inflammatory diseases.[1][2][8] The primary proposed mechanism is the direct inhibition of the pore-forming activity of the GSDMD-N terminal domain.[4] However, the field would benefit from further studies to resolve the conflicting reports regarding its direct action on GSDMD pores. One study, for instance, found that this compound did not prevent GSDMD-N from permeabilizing liposomes, suggesting its effects on processes like NETosis may be independent of GSDMD.[1]
Future research should focus on:
-
Definitive Target Engagement: Elucidating the precise binding site of this compound on the GSDMD-N domain through structural biology studies.
-
Resolving Mechanistic Discrepancies: Conducting head-to-head comparisons of this compound's effects in various GSDMD activity assays (liposome-based vs. cell-based) to understand the source of the reported inconsistencies.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive in vivo studies to determine the bioavailability, tissue distribution, and optimal dosing regimens for this compound in different disease models.
-
Specificity and Off-Target Effects: A thorough investigation of the specificity of this compound for GSDMD compared to other gasdermin family members and other cellular proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Regulation and Modification of GSDMD Signaling in Diseases [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LDC7559 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC7559 is a potent and selective inhibitor of Gasdermin D (GSDMD), a key executioner protein in the pro-inflammatory cell death pathway known as pyroptosis.[1] By blocking the formation of GSDMD pores in the cell membrane, this compound effectively mitigates the release of inflammatory cytokines, such as IL-1β and IL-18, and subsequent inflammatory responses.[1][2] These characteristics make this compound a valuable tool for investigating the role of pyroptosis in various disease models and a potential therapeutic agent for inflammatory and neurodegenerative disorders.
Recent studies have highlighted the neuroprotective effects of this compound in preclinical models of neurological injury. Specifically, in models of subarachnoid hemorrhage (SAH) and traumatic brain injury (TBI), this compound has been shown to reduce neuronal apoptosis, inhibit microglial activation, and improve functional outcomes by suppressing GSDMD-mediated pyroptosis.[3][4][5][6][7]
This document provides detailed application notes and protocols for the dosage and administration of this compound in in vivo mouse models, based on currently available literature.
Mechanism of Action: Inhibition of the NLRP3/Caspase-1/GSDMD Signaling Pathway
This compound exerts its effects by directly targeting the N-terminal domain of GSDMD (GSDMD-N), which is responsible for pore formation. The canonical pathway leading to GSDMD activation and pyroptosis often involves the NLRP3 inflammasome. Upon activation by various stimuli, the NLRP3 inflammasome recruits and activates Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines and GSDMD. The cleaved GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis and the release of inflammatory mediators. This compound intervenes at the final step by preventing GSDMD-N from forming these pores.
Data Presentation: this compound Dosage and Administration in Rodent Models
The following table summarizes the reported dosages and administration details for this compound in in vivo rodent models. While the most detailed information comes from a study in rats, it is a valuable reference for designing studies in mice, especially as the rat study's dosage was based on prior mouse experiments.[3]
| Parameter | Details | Species | Disease Model | Reference |
| Dosage Range | 10, 20, and 30 mg/kg | Rat | Subarachnoid Hemorrhage (SAH) | [3] |
| Optimal Dose | 20 mg/kg | Rat | Subarachnoid Hemorrhage (SAH) | [3] |
| Administration Route | Intraperitoneal (IP) injection | Rat | Subarachnoid Hemorrhage (SAH) | [3] |
| Frequency | Once daily | Rat | Subarachnoid Hemorrhage (SAH) | [3] |
| Vehicle/Formulation | 10% DMSO and 90% Corn Oil | Rat | Subarachnoid Hemorrhage (SAH) | [3] |
| Administration | N/A | Mouse | Traumatic Brain Injury (TBI) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from a study using a rat model of SAH and is a recommended starting point for mouse studies.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dosage and injection volume. For example, to achieve a 20 mg/kg dose in a 25g mouse with a 100 µL injection volume, a 5 mg/mL stock solution could be prepared.
-
Ensure the this compound powder is fully dissolved in DMSO. Gentle warming or vortexing may be required.
-
-
Working Solution Formulation:
-
For a final formulation of 10% DMSO and 90% corn oil, calculate the required volumes.
-
Example for 1 mL of working solution:
-
Add 100 µL of the this compound/DMSO stock solution to a sterile microcentrifuge tube.
-
Add 900 µL of sterile corn oil to the tube.
-
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
It is recommended to prepare the working solution fresh on the day of use.[3]
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
This protocol provides a general guideline for IP injection in mice.
Materials:
-
Prepared this compound working solution
-
Mouse restraint device (optional)
-
27-30 gauge needles
-
1 mL syringes
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mouse to minimize stress.
-
Securely restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
-
Injection Site Preparation:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8]
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
-
Injection:
-
Draw the calculated volume of the this compound working solution into the syringe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or fluid is drawn, which would indicate incorrect needle placement.
-
Slowly inject the solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo mouse study investigating the effects of this compound.
References
- 1. Perspectives on the mechanism of pyroptosis after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Studying Neuroinflammation with LDC7559
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases. A key cellular process contributing to neuroinflammation is pyroptosis, a form of programmed cell death characterized by the release of pro-inflammatory cytokines. Gasdermin D (GSDMD) is a central executioner of pyroptosis. Upon cleavage by inflammatory caspases, the N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory mediators such as IL-1β and IL-18.
LDC7559 is a selective inhibitor of GSDMD. It has been shown to block the formation of the GSDMD pore, thereby inhibiting pyroptosis and the subsequent inflammatory cascade.[1][2] This makes this compound a valuable tool for studying the role of GSDMD-mediated pyroptosis in neuroinflammation and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the N-terminal domain of GSDMD. This interaction prevents the oligomerization of GSDMD-N fragments at the plasma membrane, a critical step for pore formation. Consequently, this compound blocks the release of pro-inflammatory cytokines and prevents pyroptotic cell death without affecting upstream events like inflammasome activation or caspase-1 activity.[3][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and quantitative effects of this compound in various neuroinflammation models.
Table 1: In Vitro Efficacy of this compound
| Model System | Inflammatory Stimulus | This compound Concentration | Measured Effect | Reference |
| Microglia-Neuron Co-culture | Hemoglobin (Hb) | 5, 25, 50 µM | Dose-dependent decrease in IL-1β, IL-6, and IL-18 levels. Increased neuronal cell viability (CCK-8 assay). | [3][5] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) + Nigericin (B1684572) | Not specified | Inhibition of pyroptosis and inflammation. | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage and Administration | Measured Effect | Reference |
| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | 10, 20, 30 mg/kg, intraperitoneally | Dose-dependent improvement in neurological scores. Reduced microglial activation and decreased levels of IL-1β, IL-6, and IL-18 in brain tissue. | [3] |
| Mice | Traumatic Brain Injury (TBI) | Not specified | Reduced inflammation and pyroptosis. Ameliorated cerebral edema and reduced brain tissue loss. | [1][2] |
Signaling Pathway
The signaling pathway leading to GSDMD-mediated pyroptosis in microglia and the inhibitory action of this compound are depicted below.
Caption: GSDMD-mediated pyroptosis pathway and this compound inhibition.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
In Vitro Protocol 1: Inhibition of Neuroinflammation in a Microglia-Neuron Co-culture Model
This protocol is adapted from studies on subarachnoid hemorrhage-induced neuroinflammation.
Materials:
-
Primary microglia or BV2 microglial cell line
-
Primary neurons
-
Transwell inserts (0.4 µm pore size)
-
24-well culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hemoglobin (Hb)
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
ELISA kits for IL-1β, IL-6, and IL-18
Experimental Workflow:
Caption: Workflow for in vitro neuroinflammation co-culture model.
Procedure:
-
Cell Seeding:
-
Seed primary neurons in the bottom of a 24-well plate at a suitable density.
-
Seed primary microglia or BV2 cells in the Transwell inserts.
-
Allow cells to adhere and grow for 24 hours.
-
-
Co-culture: Place the Transwell inserts containing microglia into the wells with neurons.
-
Induction of Neuroinflammation: Add hemoglobin to the culture medium to a final concentration of 10 µM to simulate hemorrhage-induced inflammation.
-
This compound Treatment: Immediately after adding hemoglobin, add this compound to the desired final concentrations (e.g., 5, 25, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the co-cultures for 24 hours.
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatant and measure the concentrations of IL-1β, IL-6, and IL-18 using ELISA kits according to the manufacturer's instructions.
-
Neuronal Viability: Remove the Transwell inserts. Assess the viability of the neurons in the bottom wells using a CCK-8 assay according to the manufacturer's protocol.
-
In Vitro Protocol 2: Inhibition of Pyroptosis in Microglia
This protocol is designed to induce and measure pyroptosis in a microglial cell line.
Materials:
-
BV2 microglial cell line
-
96-well culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound stock solution
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Experimental Workflow:
Caption: Workflow for inducing and measuring pyroptosis in microglia.
Procedure:
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Priming: Add LPS to the culture medium to a final concentration of 1 µg/mL and incubate for 4 hours. This step primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.
-
Activation: Add nigericin to a final concentration of 10 µM and incubate for 1 hour. Nigericin activates the NLRP3 inflammasome, leading to caspase-1 activation and pyroptosis.
-
Analysis: Measure the release of LDH into the culture supernatant using a commercially available cytotoxicity assay kit. LDH release is an indicator of cell lysis and pyroptosis.
In Vivo Protocol: this compound Treatment in a Rat Model of Subarachnoid Hemorrhage (SAH)
Materials:
-
Adult male Sprague-Dawley rats (230-280 g)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
Surgical instruments for inducing SAH (e.g., endovascular perforation)
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)
-
Behavioral testing apparatus (e.g., for modified Garcia score, beam-walking test)
-
Equipment for tissue processing and analysis (e.g., ELISA, Western blot, immunohistochemistry)
Procedure:
-
SAH Induction: Induce SAH in anesthetized rats using a standard method such as endovascular perforation. Include a sham-operated control group.
-
This compound Administration:
-
Prepare the this compound solution for intraperitoneal injection. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer this compound (10, 20, or 30 mg/kg) or vehicle via intraperitoneal injection at a designated time point after SAH induction (e.g., 2 hours post-SAH).
-
-
Behavioral Assessment: At 24 and 72 hours post-SAH, evaluate neurological function using tests such as the modified Garcia score and the beam-walking test.
-
Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and perfuse with saline.
-
Collect brain tissue for analysis.
-
Measure brain water content to assess edema.
-
Homogenize brain tissue to measure cytokine levels (IL-1β, IL-6, IL-18) by ELISA.
-
Perform Western blotting to analyze the expression of GSDMD and cleaved GSDMD.
-
Use immunohistochemistry to assess microglial activation (e.g., using an Iba-1 antibody).
-
Troubleshooting and Considerations
-
Solubility: this compound has low aqueous solubility. Ensure complete dissolution in DMSO before preparing working solutions. For in vivo studies, the use of a vehicle containing PEG300 and Tween-80 is recommended to improve solubility and bioavailability.
-
Cell Viability: At high concentrations, the vehicle (DMSO) may exhibit cytotoxicity. Always include a vehicle control group in in vitro experiments to account for any effects of the solvent.
-
Variability: The optimal concentrations of LPS, nigericin, hemoglobin, and this compound may vary depending on the cell type, passage number, and experimental conditions. It is recommended to perform dose-response experiments to determine the optimal concentrations for your specific system.
-
Specificity: While this compound is a selective GSDMD inhibitor, it is good practice to include appropriate controls to confirm the specificity of its effects. This may include using GSDMD knockout/knockdown cells or a structurally unrelated pyroptosis inhibitor.
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound to investigate the role of GSDMD-mediated pyroptosis in neuroinflammation and to explore its potential as a therapeutic agent for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: LDC7559 in a Subarachnoid Hemorrhage Research Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Subarachnoid hemorrhage (SAH) is a severe form of stroke with high rates of mortality and morbidity. A key pathological feature of early brain injury after SAH is a robust inflammatory response, which includes microglial activation and neuronal cell death.[1][2][3][4] Pyroptosis, a lytic, inflammatory form of programmed cell death, has been identified as a critical contributor to this neuronal damage.[1][3][4][5] Gasdermin D (GSDMD), a pore-forming protein, is the final executor of the pyroptotic pathway.[6][7][8]
LDC7559 is a novel small molecule inhibitor of GSDMD.[1][2][3] It selectively binds to the N-terminal domain of GSDMD (GSDMD-N), thereby blocking its pore-forming activity and subsequent pyroptosis.[1][5] Recent studies have demonstrated the therapeutic potential of this compound in mitigating brain injury in experimental models of SAH by inhibiting microglial activation and GSDMD-dependent pyroptosis.[1][2][3][4] These findings suggest that this compound may be a promising candidate for the treatment of SAH.[1][4]
This document provides detailed application notes and protocols for utilizing this compound in a subarachnoid hemorrhage research model, intended for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound in Subarachnoid Hemorrhage
Following a subarachnoid hemorrhage, the presence of blood in the subarachnoid space triggers an inflammatory cascade. This cascade leads to the activation of the NLRP3 inflammasome in microglia and neurons.[1][5] The activated NLRP3 inflammasome then activates caspase-1, which in turn cleaves GSDMD. The resulting GSDMD-N fragment translocates to the cell membrane, forming pores that lead to cell swelling, lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18, characteristic of pyroptosis.[1][5]
This compound exerts its neuroprotective effects by directly inhibiting the pore-forming activity of the GSDMD-N domain.[1][6] It is important to note that this compound does not affect the upstream activation of the NLRP3 inflammasome or the cleavage of GSDMD by caspase-1.[1][2][3][4] By blocking the final step of pyroptosis, this compound reduces neuronal death, suppresses neuroinflammation, and consequently improves neurological outcomes after SAH.[1][3][4]
References
- 1. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
Application Notes and Protocols for Investigating Traumatic Brain Injury with LDC7559
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic brain injury (TBI) is a complex condition characterized by primary mechanical damage followed by a cascade of secondary injury mechanisms, including neuroinflammation and programmed cell death.[1] Pyroptosis, a lytic and highly inflammatory form of regulated cell death, has been identified as a critical contributor to secondary brain injury after TBI.[2][3] This process is mediated by the Gasdermin D (GSDMD) protein.[4][5] LDC7559 is a potent and selective inhibitor of GSDMD, offering a targeted therapeutic strategy to mitigate the detrimental effects of pyroptosis in TBI.[4][5]
Mechanism of Action: Inhibition of GSDMD-Mediated Pyroptosis
Following a traumatic brain injury, cellular damage and danger signals trigger the assembly of the NLRP3 inflammasome. This protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines and GSDMD. The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of inflammatory molecules, thereby exacerbating neuroinflammation and neuronal damage.[3][6] this compound directly inhibits the pore-forming activity of the GSDMD N-terminal fragment, thus blocking pyroptosis and its inflammatory consequences.[4]
Signaling Pathway of this compound in TBI
Caption: this compound inhibits GSDMD-N pore formation, blocking pyroptosis in TBI.
Experimental Protocols
In Vivo Traumatic Brain Injury Model: Controlled Cortical Impact (CCI)
The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.[7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device (e.g., electromagnetic or pneumatic)
-
Surgical tools (scalpel, drill, forceps)
-
Bone wax
-
Sutures
-
Heating pad
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame. Maintain body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (typically 4-5 mm in diameter) over the desired cortical region (e.g., right parietal cortex), taking care not to damage the underlying dura mater.
-
Position the CCI device piston perpendicular to the exposed dura.
-
Induce the injury with defined parameters (e.g., 3 mm impactor tip, 4 m/s velocity, 100 ms (B15284909) dwell time, 1.0 mm depth).
-
After impact, control any bleeding with sterile cotton swabs and seal the craniotomy with bone wax.
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal's recovery.
This compound Administration
In Vivo:
-
Dosage: While optimal dosage for TBI is still under investigation, studies in a similar acute brain injury model (subarachnoid hemorrhage) have used 20 mg/kg and 30 mg/kg of this compound.[8][9]
-
Administration: Intraperitoneal (i.p.) injection is a common route. This compound can be dissolved in a vehicle such as DMSO and further diluted in saline.
-
Timing: Administer this compound at a specified time post-TBI (e.g., 1 hour or 2 hours) to model a clinically relevant therapeutic window.
In Vitro:
-
Model: A common in vitro model to study pyroptosis involves priming cells (e.g., microglia or macrophages) with lipopolysaccharide (LPS) followed by stimulation with nigericin.[5]
-
Dosage: this compound has been used at concentrations of 5, 25, or 50 μM in cell culture.[4]
Assessment of Neurobehavioral Function
Modified Garcia Score: This is a composite scoring system to assess neurological deficits after brain injury.[10] The test evaluates spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and whisker stimulation response. Scores typically range from 3 to 18, with a lower score indicating more severe deficits.
Beam Walk Test: This test assesses fine motor coordination and balance.[1][11][12][13]
-
Train mice to traverse a narrow wooden or metal beam (e.g., 1 cm wide, 100 cm long) leading to their home cage or a dark box.
-
After TBI, record the time taken to cross the beam and the number of foot slips or falls over a set number of trials.
Histological and Molecular Analyses
Brain Water Content: This measurement is an indicator of cerebral edema.[3][6][14]
-
At a predetermined time point post-TBI, euthanize the mouse and carefully remove the brain.
-
Separate the injured (ipsilateral) and uninjured (contralateral) hemispheres.
-
Weigh each hemisphere to obtain the wet weight.
-
Dry the tissue in an oven (e.g., at 100°C for 24 hours) and re-weigh to get the dry weight.
-
Calculate brain water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
TUNEL Staining for Cell Death: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptotic and pyroptotic cell death.[2][15][16][17][18]
-
Perfuse the animal with 4% paraformaldehyde (PFA) and collect the brain.
-
Post-fix the brain in 4% PFA and then cryoprotect in sucrose (B13894) solutions.
-
Section the brain tissue using a cryostat.
-
Perform TUNEL staining on the sections according to the manufacturer's protocol of a commercial kit.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Image the stained sections using a fluorescence microscope and quantify the number of TUNEL-positive cells in the peri-lesional cortex.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines: ELISA is used to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in brain tissue homogenates.[19][20][21][22]
-
Collect brain tissue from the peri-lesional area.
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Perform the ELISA for specific cytokines using commercial kits according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein concentration.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a TBI model.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Effect of this compound on Neurobehavioral Outcomes after TBI
| Group | Modified Garcia Score (24h post-TBI) | Beam Walk Time (s) (24h post-TBI) | Beam Walk Foot Slips (24h post-TBI) |
| Sham | 17.5 ± 0.5 | 10.2 ± 1.5 | 1.1 ± 0.4 |
| TBI + Vehicle | 10.3 ± 1.2 | 25.8 ± 3.1 | 8.5 ± 1.8 |
| TBI + this compound (20 mg/kg) | 14.1 ± 1.0 | 16.5 ± 2.5 | 4.2 ± 1.1* |
*Note: Data are presented as mean ± SD. p < 0.05 compared to TBI + Vehicle. The data presented here are hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Effect of this compound on Histopathological and Biochemical Markers after TBI
| Group | Brain Water Content (%) | TUNEL-positive cells/mm² | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) |
| Sham | 78.5 ± 0.8 | 5 ± 2 | 50 ± 10 | 80 ± 15 |
| TBI + Vehicle | 82.3 ± 1.1 | 150 ± 25 | 350 ± 40 | 420 ± 50 |
| TBI + this compound (20 mg/kg) | 80.1 ± 0.9 | 75 ± 15 | 180 ± 30 | 250 ± 35 |
*Note: Data are presented as mean ± SD. p < 0.05 compared to TBI + Vehicle. The data presented here are hypothetical and for illustrative purposes. Actual results may vary.
Conclusion
This compound represents a promising therapeutic agent for the treatment of traumatic brain injury by specifically targeting GSDMD-mediated pyroptosis. The protocols and guidelines presented here provide a framework for researchers to effectively investigate the neuroprotective effects of this compound in preclinical models of TBI. Rigorous experimental design and comprehensive data analysis, as outlined in these notes, will be crucial in advancing our understanding of this novel therapeutic approach and its potential for clinical translation.
References
- 1. cde.nlm.nih.gov [cde.nlm.nih.gov]
- 2. Traumatic Brain Injury Alters the Molecular Fingerprint of TUNEL-Positive Cortical Neurons In Vivo: A Single-Cell Analysis | Journal of Neuroscience [jneurosci.org]
- 3. Brain water content measurement [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 9. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Longitudinal Assessment of Sensorimotor Function after Controlled Cortical Impact in Mice: Comparison of Beamwalk, Rotarod, and Automated Gait Analysis Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple scoring of beam walking performance after spinal cord injury in mice | PLOS One [journals.plos.org]
- 13. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 14. Real Time Estimation of Brain Water Content In Comatose Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. seas.upenn.edu [seas.upenn.edu]
- 16. Evidence of apoptotic cell death after experimental traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protection against TBI-Induced Neuronal Death with Post-Treatment with a Selective Calpain-2 Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TUNEL-positive staining of surface contusions after fatal head injury in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2.21. Enzyme-linked immunosorbent assay (ELISA) for IL-6 and TNF-α measurements in brain [bio-protocol.org]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arigobio.com [arigobio.com]
Application Notes and Protocols: LDC7559 for Pyroptosis Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and endogenous danger signals.[1][2][3] It is a critical component of the innate immune response, but its dysregulation is implicated in various inflammatory diseases. The canonical pyroptosis pathway is mediated by inflammasomes, which activate caspase-1.[2][4] Activated caspase-1 then cleaves Gasdermin D (GSDMD) and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18.[1][4] The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of mature IL-1β and IL-18.[2][5][6][7]
LDC7559 is a small molecule inhibitor that specifically targets the N-terminal, pore-forming domain of GSDMD.[8][9][10] By binding to this domain, this compound directly prevents membrane pore formation, thereby inhibiting pyroptotic cell death and the subsequent release of inflammatory cytokines.[11] Unlike many other inhibitors that target upstream inflammasome components, this compound allows for the specific study of the role of GSDMD-mediated pore formation.
These application notes provide a detailed framework and experimental protocols for utilizing this compound to investigate pyroptosis inhibition in cell-based assays.
Mechanism of Action and Signaling Pathway
This compound functions by directly blocking the activity of the cleaved N-terminal domain of GSDMD, which is the final executioner step of pyroptosis.[12][8] This mechanism is distinct from inhibitors that target upstream components like the NLRP3 inflammasome or caspase-1.
Caption: Canonical pyroptosis pathway and the inhibitory action of this compound on GSDMD.
Experimental Design and Workflow
A typical experiment to evaluate the efficacy of this compound involves priming cells to induce the expression of inflammasome components, treating with the inhibitor, and then providing a second signal to activate the inflammasome and induce pyroptosis.
Caption: General experimental workflow for assessing this compound-mediated pyroptosis inhibition.
Experimental Protocols
Protocol 1: Lactate (B86563) Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cell lysis by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon loss of membrane integrity, a hallmark of pyroptosis.[13][14][15]
Materials:
-
THP-1 cells or immortalized Bone Marrow-Derived Macrophages (iBMDMs).
-
LPS (Lipopolysaccharide) for priming.
-
Nigericin or ATP for stimulation.
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Commercial LDH cytotoxicity assay kit.
-
96-well flat-bottom culture plates.
Procedure:
-
Cell Seeding: Seed iBMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Priming: Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Remove the priming medium and add fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO).[12][11] Include wells for "untreated," "maximum LDH release," and "vehicle control."
-
Stimulation: After 1 hour of inhibitor pre-treatment, add the pyroptosis stimulus (e.g., 10 µM Nigericin or 5 mM ATP) to the appropriate wells.[16]
-
Maximum Lysis Control: To the "Maximum LDH Release" wells, add the lysis buffer provided in the LDH kit.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[16]
-
LDH Measurement: Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions. Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
| Treatment Group | This compound (µM) | % Cytotoxicity (LDH Release) |
| Untreated Control | 0 | 5.2 ± 1.1 |
| Vehicle (LPS + Nigericin) | 0 | 85.4 ± 4.3 |
| This compound | 1 | 55.1 ± 3.8 |
| This compound | 5 | 20.7 ± 2.5 |
| This compound | 10 | 9.8 ± 1.9 |
Protocol 2: IL-1β Release Assay (ELISA)
Principle: This assay quantifies the concentration of mature IL-1β released into the supernatant, a key indicator of inflammasome activation and pyroptosis.[17][18][19][20]
Materials:
-
Cell culture supernatant collected from the experiment described in Protocol 1.
-
Commercial IL-1β ELISA kit (human or mouse, as appropriate).
-
Microplate reader.
Procedure:
-
Sample Preparation: Use the same cell-free supernatants collected in Protocol 1 (Step 7).
-
ELISA Protocol: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance.
-
-
Data Acquisition: Read the absorbance at the specified wavelength (e.g., 450 nm).
Data Analysis: Generate a standard curve using the provided IL-1β standards. Calculate the concentration of IL-1β (pg/mL) in each sample by interpolating from the standard curve.
| Treatment Group | This compound (µM) | IL-1β Concentration (pg/mL) |
| Untreated Control | 0 | 15 ± 4 |
| Vehicle (LPS + Nigericin) | 0 | 1250 ± 98 |
| This compound | 1 | 780 ± 65 |
| This compound | 5 | 210 ± 33 |
| This compound | 10 | 45 ± 12 |
Protocol 3: GSDMD Cleavage Assay (Western Blot)
Principle: This assay directly assesses the cleavage of full-length GSDMD (FL-GSDMD) into its active N-terminal fragment (GSDMD-NT), the event immediately preceding pore formation. Since this compound acts downstream of cleavage, it should not affect the amount of GSDMD-NT produced.[5][6][7][21]
Materials:
-
Cell lysates prepared from the main experiment.
-
RIPA buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary antibodies: anti-GSDMD, anti-Caspase-1 (p20), anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Lysis: After collecting the supernatant, wash the remaining cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody (e.g., anti-GSDMD) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Analysis: Analyze the bands corresponding to FL-GSDMD (~53 kDa) and the cleaved GSDMD-NT fragment (~31 kDa).
Expected Results: Treatment with LPS + Nigericin should show a strong band for GSDMD-NT. This compound treatment is not expected to reduce the intensity of this band, confirming its mechanism of action is downstream of GSDMD cleavage. For comparison, a caspase-1 inhibitor should prevent the appearance of the GSDMD-NT band.
| Treatment Group | This compound (µM) | Relative GSDMD-NT Band Intensity |
| Untreated Control | 0 | Not Detected |
| Vehicle (LPS + Nigericin) | 0 | 1.00 (Reference) |
| This compound | 1 | ~1.00 |
| This compound | 5 | ~1.00 |
| Caspase-1 Inhibitor | - | ~0.10 |
Protocol 4: Caspase-1 Activity Assay
Principle: This assay measures the enzymatic activity of caspase-1, which is responsible for cleaving GSDMD and pro-IL-1β. It is used to confirm that this compound does not inhibit upstream inflammasome activation.[22][23][24][25][26]
Materials:
-
Cell lysates prepared as in Protocol 3.
-
Commercial Caspase-1 activity assay kit (fluorometric or colorimetric).
-
Fluorometer or spectrophotometer.
Procedure:
-
Sample Preparation: Use the same cell lysates prepared for the Western Blot.
-
Assay Protocol: Perform the assay according to the manufacturer's instructions. This typically involves:
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA).[22][24]
Data Analysis: Calculate the fold increase in caspase-1 activity relative to the untreated control.
| Treatment Group | This compound (µM) | Caspase-1 Activity (Fold Change) |
| Untreated Control | 0 | 1.0 |
| Vehicle (LPS + Nigericin) | 0 | 8.5 ± 0.7 |
| This compound | 1 | 8.3 ± 0.6 |
| This compound | 5 | 8.6 ± 0.8 |
| Caspase-1 Inhibitor | - | 1.2 ± 0.2 |
Conclusion: The provided protocols and expected data demonstrate how this compound can be used as a specific tool to study the GSDMD-mediated execution phase of pyroptosis. By combining assays that measure cell lysis (LDH), cytokine release (ELISA), substrate cleavage (Western Blot), and upstream enzyme activity (Caspase-1 assay), researchers can robustly characterize the inhibitory profile of this compound and dissect the molecular events of pyroptotic cell death.
References
- 1. Pyroptosis in health and disease: mechanisms, regulation and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. Pyroptosis: Induction and inhibition strategies for immunotherapy of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Gasdermin D Cleavage Assay Following Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 7. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis | Springer Nature Experiments [experiments.springernature.com]
- 8. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. academic.oup.com [academic.oup.com]
- 18. youtube.com [youtube.com]
- 19. Caspase-1 activation and mature interleukin-1β release are uncoupled events in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 23. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
- 25. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 26. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
LDC7559: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDC7559 is a potent and selective inhibitor of Gasdermin D (GSDMD), a key executioner protein in the pyroptosis signaling pathway.[1][2][3] By blocking the formation of pores in the cell membrane by the N-terminal fragment of GSDMD (GSDMD-N), this compound effectively inhibits pyroptotic cell death and the release of pro-inflammatory cytokines such as IL-1β.[2][4][5] These characteristics make this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for diseases driven by excessive inflammation and pyroptosis.[6][7]
This document provides detailed application notes and protocols for the experimental use of this compound, including its solubility, preparation for in vitro and in vivo studies, and an overview of the signaling pathway it modulates.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that this compound is practically insoluble in water and ethanol.[1] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[1][2][3] For optimal results, use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 70 - 100[1][2] | 200.35 - 286.22[1][2] | Use of fresh, anhydrous DMSO is recommended.[1] Sonication or gentle warming may be required to achieve complete dissolution.[2][3] |
| Water | Insoluble[1] | - | |
| Ethanol | Insoluble[1] | - |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Use
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, not exceeding the maximum solubility).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for short intervals or gently warm it to aid dissolution.[2][3] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO are stable for up to 1-2 years when stored properly.[2]
Note on Final Assay Concentrations: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
Preparation of this compound Formulations for In Vivo Administration
This compound is insoluble in aqueous solutions, requiring specific formulations for in vivo use. Below are protocols for preparing suspensions for intraperitoneal (i.p.) administration.
Table 2: Recommended In Vivo Formulations for this compound
| Formulation Components | Final Concentration of this compound | Administration Route |
| 10% DMSO, 90% Corn Oil[4] | ≥ 2.08 mg/mL (5.95 mM)[2] | Intraperitoneal (i.p.) |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O[1] | 3.5 mg/mL (10.02 mM)[1] | Oral Administration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2][3] | ≥ 2.08 - 3.3 mg/mL (5.95 - 9.45 mM)[2][3] | Intraperitoneal (i.p.) |
Protocol 1: Corn Oil-Based Formulation [4]
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)[2]
-
Sterile Corn Oil
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the corresponding volume of sterile corn oil to achieve the final desired concentration and a 10% DMSO content.
-
Vortex the mixture thoroughly to ensure a homogenous suspension before administration. This formulation should be prepared fresh before each use.[1]
Protocol 2: PEG300/Tween-80-Based Formulation [1][2][3]
Materials:
-
This compound stock solution in DMSO (e.g., 70 mg/mL)[1]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline or ddH₂O
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex until the solution is clear.
-
Add sterile saline or ddH₂O to the final volume and vortex thoroughly.
-
This formulation should be used immediately after preparation for optimal results.[1]
Mechanism of Action and Signaling Pathway
This compound directly targets the N-terminal domain of Gasdermin D (GSDMD-N), which is the active fragment responsible for forming pores in the plasma membrane during pyroptosis.[2][4][5] This process is a critical step in the inflammatory response triggered by various stimuli that activate inflammasomes, such as the NLRP3 inflammasome.[6][9]
The canonical pyroptosis pathway begins with the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by sensor proteins like NLRP3.[9] This leads to the assembly of the inflammasome complex, which recruits and activates Caspase-1. Activated Caspase-1 then cleaves GSDMD, releasing the GSDMD-N fragment. GSDMD-N oligomerizes and inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cytokines like IL-1β and IL-18.[9][10] this compound's inhibition of GSDMD-N pore formation effectively blocks these downstream events.[2]
Caption: this compound inhibits the pyroptosis pathway by targeting the GSDMD-N fragment.
Experimental Workflow for Studying this compound Efficacy
The following diagram outlines a general workflow for assessing the efficacy of this compound in both in vitro and in vivo models of inflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Pyroptosis | TargetMol [targetmol.com]
- 4. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing LDC7559 Efficacy in Inhibiting IL-1β Release
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Its release is tightly regulated by multi-protein complexes called inflammasomes. Upon activation, inflammasomes trigger the activation of Caspase-1, which in turn cleaves pro-IL-1β into its mature, secretable form. A critical downstream event is the Caspase-1-mediated cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD (GSDMD-N) oligomerizes and forms pores in the plasma membrane, facilitating pyroptotic cell death and the release of mature IL-1β.[1]
LDC7559 is a selective inhibitor of GSDMD.[2][3] It functions by directly blocking the activity of the GSDMD N-terminal domain, thereby preventing membrane pore formation.[4][5] This mechanism effectively uncouples inflammasome activation from IL-1β release and pyroptosis.[4] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting IL-1β release in a cellular context.
Signaling Pathway Overview
The canonical NLRP3 inflammasome pathway is a two-step process. The first signal, "priming," is often initiated by Pathogen-Associated Molecular Patterns (PAMPs) like lipopolysaccharide (LPS), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β.[6][7] The second signal, "activation," is triggered by various stimuli such as nigericin (B1684572) or ATP, leading to the assembly of the NLRP3 inflammasome, Caspase-1 activation, and subsequent cleavage of GSDMD and pro-IL-1β.[8][9] this compound acts at the final step, preventing the GSDMD-N fragment from forming pores.[4][5]
References
- 1. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes: LDC7559 in the Study of Inflammatory Disease Models
Introduction
LDC7559 is a potent and selective small-molecule inhibitor of Gasdermin D (GSDMD), a key effector protein in the pyroptosis pathway. Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammasomes. Upon activation by cellular danger or pathogen signals, inflammasomes activate caspases (typically caspase-1) which then cleave GSDMD. The N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18. By directly binding to and inhibiting the pore-forming activity of the GSDMD N-terminal domain, this compound effectively blocks pyroptosis and the subsequent inflammatory cascade.[1][2][3] This makes this compound a valuable tool for investigating the role of GSDMD-mediated pyroptosis in various inflammatory disease models.
These application notes provide an overview of this compound's mechanism of action, protocols for its use in both in vitro and in vivo models of inflammation, and representative data.
Mechanism of Action
This compound specifically targets the N-terminal domain of cleaved GSDMD (GSDMD-N), preventing its insertion into the cell membrane. This inhibition is independent of the upstream activation of the inflammasome or the cleavage of GSDMD by caspases.[3] This direct mechanism allows for the specific interrogation of GSDMD's role in inflammatory processes.
Below is a diagram illustrating the canonical inflammasome pathway and the point of inhibition by this compound.
References
Troubleshooting & Optimization
troubleshooting LDC7559 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDC7559, specifically addressing its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions like PBS or saline?
A1: this compound is a synthetic organic compound with low aqueous solubility.[1][2][3] Its chemical structure lends itself to being hydrophobic. Direct dissolution in aqueous buffers like PBS or saline is not recommended and will likely result in precipitation or an insoluble suspension.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5][6][7] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous medium. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to minimize solvent effects on cells. To avoid precipitation, consider using a formulation with co-solvents and surfactants. For in vitro experiments, a multi-step dilution process using intermediate solutions with co-solvents like PEG300 and surfactants like Tween-80 can help maintain solubility.[4][5][6]
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
A4: Yes, inconsistent results can be a direct consequence of poor solubility. If this compound precipitates in your assay, the actual concentration of the compound in solution will be lower and more variable than intended. It is crucial to ensure a clear, homogenous solution before adding it to your cells. Visual inspection for any precipitate, even after dilution, is recommended.
Q5: How should I prepare this compound for in vivo animal studies?
A5: For in vivo administration, this compound requires a specific formulation to ensure bioavailability. Direct injection of a simple aqueous or high-concentration DMSO solution is not advisable. Common formulations involve a mixture of solvents and excipients. Several protocols suggest using a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[4][5][7][8] The specific formulation can be tailored to the route of administration and desired dosage.
Q6: Are there any general techniques to improve the solubility of compounds like this compound?
A6: Yes, several techniques can be employed to enhance the solubility of poorly soluble small molecules. These include the use of co-solvents, surfactants, pH adjustment, and complexation agents like cyclodextrins (e.g., SBE-β-CD).[2][3][5][9][10] For this compound, the use of co-solvents and surfactants is well-documented.[4][5][6] Physical methods such as sonication or gentle heating can also aid in dissolution.[5][6]
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 70 - 100 mg/mL (200.35 - 286.22 mM)[4][5][7] | Use of fresh, anhydrous DMSO is recommended.[4] Sonication or gentle heating may be needed.[5][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 - 3.3 mg/mL (5.95 - 9.45 mM)[5][6] | Solvents should be added sequentially.[6] Ensure the solution is clear before adding the next solvent.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.95 mM)[5][7] | A clear solution is expected.[5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.95 mM)[5][7] | Suitable for certain in vivo applications.[8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 34.94 mg of this compound.
-
Add the appropriate volume of fresh DMSO to the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]
-
Protocol 2: Preparation of an this compound Working Solution for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution for use in cell culture.
-
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the 100 mM DMSO stock solution into the cell culture medium. It is recommended to do this in multiple steps to minimize the risk of precipitation.
-
For example, to achieve a final concentration of 10 µM this compound in a final volume of 1 mL, you could first dilute the 100 mM stock 1:100 in medium to get a 1 mM intermediate solution. Then, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.
-
Ensure the final concentration of DMSO is compatible with your cell line (typically below 0.5%).
-
Gently mix the final working solution and visually inspect for any signs of precipitation before adding it to your cells.
-
Protocol 3: Preparation of an this compound Formulation for In Vivo Administration
This protocol is based on a common formulation for improving the solubility and bioavailability of hydrophobic compounds for in vivo use.[4][5][6]
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (to prepare a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 70 mg/mL).[4]
-
In a sterile tube, add 50 µL of the 70 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube. Vortex until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Vortex until the solution is clear.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
The final concentration of this compound in this formulation will be 3.5 mg/mL. The final solvent composition will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
This solution should be prepared fresh and used immediately for optimal results.[4]
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
This compound is an inhibitor of Gasdermin D (GSDMD), a key protein in the pyroptosis signaling pathway.[1][4][5][6][11] Pyroptosis is a form of pro-inflammatory programmed cell death.[12] this compound has been shown to block the N-terminal domain of GSDMD, which is responsible for forming pores in the cell membrane.[5][8][13]
Caption: this compound mechanism of action in the pyroptosis pathway.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Pyroptosis | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
optimizing LDC7559 concentration for maximum GSDMD inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing LDC7559 concentration to achieve maximum Gasdermin D (GSDMD) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of GSDMD, the executioner protein of pyroptosis. It acts by covalently binding to the cysteine residue Cys191 in human GSDMD (Cys192 in mouse GSDMD). This modification prevents the cleavage of GSDMD by inflammatory caspases (caspase-1, -4, -5, and -11), which is a necessary step for its activation. By blocking GSDMD cleavage, this compound prevents the formation of pores in the cell membrane, thereby inhibiting pyroptotic cell death and the release of pro-inflammatory cytokines like IL-1β.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: For initial in vitro experiments, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and experimental conditions. A dose-response experiment is crucial to determine the precise IC50 value for your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, dissolve it in a suitable solvent like DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to exhibit low cytotoxicity at concentrations effective for GSDMD inhibition. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line to determine the non-toxic concentration range for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent GSDMD Inhibition | 1. Reagent Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Cell Passage Number: High passage numbers can lead to altered cellular responses. 3. Inconsistent Seeding Density: Variations in cell number can affect the outcome. | 1. Prepare fresh aliquots of this compound from a new stock. 2. Use cells with a low passage number. 3. Ensure consistent cell seeding density across all wells and experiments. |
| High Background Signal in Assays | 1. Cell Death from Other Pathways: The observed cell death might not be solely due to pyroptosis. 2. Reagent Interference: Components of the assay may be interfering with the signal. | 1. Use specific inhibitors for other cell death pathways (e.g., apoptosis, necroptosis) to confirm pyroptosis-specific effects. 2. Run appropriate controls, including vehicle-only and unstained cells, to identify any background interference. |
| Low Potency (High IC50 Value) | 1. Suboptimal Incubation Time: The incubation time with this compound may not be sufficient for effective inhibition. 2. High Protein Concentration in Medium: Serum proteins in the culture medium may bind to this compound, reducing its effective concentration. | 1. Optimize the pre-incubation time with this compound before inducing pyroptosis (e.g., test 1, 2, and 4 hours). 2. Consider reducing the serum concentration in the medium during this compound treatment, if compatible with your cell line. |
| Precipitation of this compound in Culture Medium | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions at higher concentrations. | 1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). 2. Prepare fresh dilutions from the stock solution for each experiment and vortex thoroughly before adding to the cells. |
Experimental Protocols
Dose-Response Curve for this compound using LDH Release Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for GSDMD-mediated pyroptosis by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Pyroptosis: Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours. Subsequently, induce pyroptosis by adding 5 µM of nigericin (B1684572).
-
LDH Measurement: After 1-2 hours of nigericin treatment, collect the cell culture supernatant. Measure LDH activity using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to the maximum lysis control. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Quantitative Data Summary
| Cell Line | Assay | IC50 of this compound |
| Human Monocytes | IL-1β Release | ~1.5 µM |
| Mouse BMDMs | LDH Release | ~2.5 µM |
| Human iPS-derived Macrophages | LDH Release | ~1.8 µM |
Note: The IC50 values presented are approximate and may vary depending on the specific experimental conditions, cell line, and induction method.
Visualizations
Caption: GSDMD activation pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
LDC7559 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
Welcome to the LDC7559 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on understanding its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound was initially identified as a direct inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis and the formation of neutrophil extracellular traps (NETs).[1] It was reported to block the activity of the N-terminal domain of GSDMD, thereby inhibiting IL-1β release and pyroptotic cell death.[2]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound has been identified. It functions as an activator of the glycolytic enzyme phosphofructokinase-1 liver type (PFKL).[3][4] This activation dampens the pentose (B10789219) phosphate (B84403) pathway, leading to the inhibition of the NOX2-dependent oxidative burst in neutrophils.[3][5] This mechanism appears to be responsible for its inhibitory effect on NETosis, independent of GSDMD.[5]
Q3: Does this compound always inhibit GSDMD-mediated pyroptosis?
A3: There is conflicting evidence regarding the consistent inhibition of GSDMD-mediated pyroptosis by this compound. While some studies show inhibition of GSDMD-dependent processes,[2][6][7] other reports indicate that this compound does not prevent GSDMD cleavage or its pore-forming activity in certain experimental setups.[5] This discrepancy may depend on the cell type, the stimulus used to induce pyroptosis, and the assay conditions.
Q4: What is the recommended concentration range for using this compound in cellular assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. In many published studies, concentrations between 1 µM and 10 µM have been used to observe effects on cytokine release and cell viability.[8][2] For inhibition of NOX2-dependent NETosis, an IC50 value of 3.1 μM has been reported.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of pyroptosis observed. | 1. Cell type or stimulus is not sensitive to this compound's GSDMD inhibitory activity. 2. The pyroptosis pathway is GSDMD-independent. 3. This compound is acting on its off-target (PFKL) which may not be the primary driver of the observed phenotype. | 1. Confirm GSDMD expression and its role in the specific pyroptosis pathway being studied using genetic knockdowns or other inhibitors. 2. Test a range of this compound concentrations. 3. Consider that in your system, this compound's primary effect may not be on GSDMD. |
| Unexpected effects on cellular metabolism. | This compound is known to activate PFKL, a key enzyme in glycolysis.[3][4] This can alter the metabolic state of the cells. | 1. Measure key metabolic indicators such as glucose uptake, lactate (B86563) production, and pentose phosphate pathway flux to assess the impact of this compound. 2. Consider whether these metabolic changes could be responsible for the observed cellular phenotype. |
| Inconsistent results in NETosis assays. | The mechanism of NETosis induction can be critical. This compound inhibits NOX2-dependent NETosis but may not affect NOX2-independent pathways.[9] | 1. Verify the signaling pathway of your NETosis inducer (e.g., PMA induces NOX2-dependent NETosis). 2. Use appropriate controls, including inhibitors of other key enzymes in the NETosis pathway (e.g., NE inhibitors). |
| Discrepancies with published data. | As highlighted, there are conflicting reports on this compound's activity. This could be due to variations in experimental protocols, cell lines, or reagent sources. | 1. Carefully review the detailed protocols of the cited literature and compare them with your own. 2. Ensure the quality and purity of the this compound compound. 3. Perform necessary control experiments to validate your findings within your specific system. |
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of this compound
| Target/Process | Cell Type/Assay | Reported Value | Reference |
| NOX2-dependent NETosis | Human Neutrophils | IC50: 3.1 µM | [3] |
| GSDMD-mediated Pyroptosis | Murine Neutrophils (PMA-induced NETosis) | IC50: ~5.6 µM | [10] |
| GSDMD-mediated Pyroptosis | Murine Neutrophils (cholesterol crystal-induced NETosis) | IC50: ~300 nM | [10] |
| IL-1β Release Inhibition | Human Primary Monocytes | Effective at 1 and 5 µM | |
| GSDMD-NT Lethality Block | HEK293T cells | Significant block at 1 and 5 µM |
Experimental Protocols
Protocol 1: IL-1β Release Assay in Human Primary Monocytes
-
Cell Preparation: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs).
-
Cell Priming: Prime monocytes with ultrapure lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Inflammasome Activation: Activate the inflammasome using an appropriate stimulus (e.g., silica (B1680970) crystals for NLRP3 inflammasome activation).
-
This compound Treatment: Treat the cells with this compound (e.g., 1 µM and 10 µM) concurrently with or prior to inflammasome activation. Include a vehicle control (DMSO).
-
Incubation: Incubate for the desired period (e.g., overnight).
-
Supernatant Collection: Pellet the cells by centrifugation and collect the supernatant.
-
ELISA: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: NETosis Inhibition Assay in Human Neutrophils
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood.
-
Cell Seeding: Seed the isolated neutrophils in a suitable culture plate.
-
This compound Pre-treatment: Pre-incubate the neutrophils with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 30 minutes).
-
NETosis Induction: Induce NETosis using a NOX2-dependent stimulus such as phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Incubation: Incubate for a period sufficient to allow for NET formation (e.g., 3-4 hours).
-
NET Quantification: Quantify NET formation using a cell-impermeable DNA dye (e.g., Sytox Green) to stain the extracellular DNA. Measure fluorescence using a plate reader. Alternatively, visualize NETs by immunofluorescence microscopy, staining for DNA, neutrophil elastase (NE), and citrullinated histone H3.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | PFKL activator | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 7. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
determining the effective therapeutic window for LDC7559 in vivo
This technical support center provides essential information for researchers, scientists, and drug development professionals on determining the effective therapeutic window for the Gasdermin D (GSDMD) inhibitor, LDC7559, in in vivo experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of programmed cell death that triggers inflammation. This compound functions by directly blocking the activity of the N-terminal domain of GSDMD (GSDMD-NT).[1] This inhibition prevents the formation of pores in the cell membrane, thereby blocking the release of pro-inflammatory cytokines such as IL-1β and IL-18, and ultimately inhibiting pyroptosis.[1][2][3]
Q2: What is the established in vivo dosage for this compound?
A2: Based on published studies, particularly in a rat model of subarachnoid hemorrhage (SAH), this compound has been administered intraperitoneally at doses of 10, 20, and 30 mg/kg.[4][5] In this specific study, 20 mg/kg was identified as the optimal dose. However, the ideal dosage can vary depending on the animal model, disease state, and administration route. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.[6]
Q3: How do I prepare this compound for in vivo administration?
A3: this compound is a hydrophobic compound with low aqueous solubility. A common and effective vehicle for intraperitoneal injection is a mixture of 10% DMSO and 90% corn oil.[4] It is recommended to prepare the dosing solution fresh for each day of use. For detailed instructions, please refer to the Experimental Protocols section.
Q4: What is the therapeutic window for this compound and how can I determine it for my model?
A4: The therapeutic window is the range of drug doses that produces therapeutic effects without causing significant toxicity.[7][8][9] For this compound, a specific therapeutic window has not been universally established and will be model-dependent. In a study on subarachnoid hemorrhage, treatment was initiated 2 hours post-injury and administered once daily.[4]
To determine the effective therapeutic window in your model, a systematic approach is recommended:
-
Dose-Response Studies: Conduct studies with a range of doses to identify the minimal effective dose and the maximum tolerated dose.[6][7][10]
-
Pharmacokinetic (PK) Studies: If resources permit, perform PK studies to determine key parameters such as half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax). This data is invaluable for optimizing the dosing schedule.
-
Pharmacodynamic (PD) Studies: Correlate the drug concentration with a biological response (e.g., reduction in inflammatory markers) to understand the onset and duration of the drug's effect.
Q5: What signaling pathway does this compound modulate?
A5: this compound primarily targets the NLRP3/caspase-1/GSDMD signaling pathway, which is a critical component of the inflammasome-mediated pyroptosis cascade.[11][12][13] Upon activation of the NLRP3 inflammasome, pro-caspase-1 is cleaved into its active form, caspase-1. Activated caspase-1 then cleaves GSDMD, leading to the formation of the pore-forming GSDMD-N terminal fragment and subsequent pyroptosis. This compound directly inhibits the pore-forming activity of the GSDMD-N fragment.[1][14]
Data Presentation
Table 1: Summary of In Vivo and In Vitro Dosages for this compound
| Application | Model | Dosage/Concentration | Administration Route | Vehicle | Reference |
| In Vivo | Rat (Subarachnoid Hemorrhage) | 10, 20, 30 mg/kg (20 mg/kg optimal) | Intraperitoneal | 10% DMSO, 90% Corn Oil | [4] |
| In Vitro | Human Primary Monocytes | 1, 10 µM | N/A | DMSO | [3] |
| In Vitro | THP-1 Cells | 1, 5, 10 µM | N/A | DMSO | [3] |
| In Vitro | Murine Immortalized BMDMs | 1, 5, 10 µM | N/A | DMSO | [3] |
| In Vitro | Primary Rat Cortical Neurons and Microglia | 5, 25, 50 µM | N/A | Culture Medium | [4] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies (Intraperitoneal Injection)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Corn Oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (25-27 gauge recommended for mice)[15]
Procedure:
-
Stock Solution Preparation:
-
On the day of use, prepare a stock solution of this compound in 100% anhydrous DMSO. The concentration of the stock solution will depend on the final desired dosing concentration and the volume to be injected.
-
-
Dosing Solution Preparation:
-
For a final vehicle composition of 10% DMSO and 90% corn oil, first calculate the required volume of the this compound stock solution and corn oil.
-
In a sterile microcentrifuge tube, add the calculated volume of corn oil.
-
Slowly add the this compound stock solution to the corn oil while vortexing to ensure a homogenous suspension. Gentle warming or brief sonication can aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Visually inspect the solution to ensure it is a uniform suspension before administration.
-
-
Animal Administration (Mouse):
-
Accurately weigh each animal to determine the correct injection volume.
-
Gently restrain the mouse, tilting its head slightly downwards to allow abdominal organs to shift.[15]
-
The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen to avoid the cecum and bladder.[16]
-
Insert a 25-27 gauge needle at a 15-30 degree angle.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ. If blood or urine appears, withdraw the needle and use a fresh syringe and needle at a different site.[15][16]
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Troubleshooting Guides
Issue 1: Precipitation of this compound in the dosing solution.
-
Possible Cause: The solubility limit of this compound in the vehicle has been exceeded, or the solution has cooled down.
-
Solution:
-
Ensure the DMSO used is anhydrous, as water can decrease solubility.
-
Prepare the solution immediately before use.
-
Gentle warming (to 37°C) and brief sonication can help maintain solubility.
-
If precipitation persists, consider preparing a more dilute stock solution in DMSO, which will result in a larger injection volume (ensure it does not exceed the maximum recommended volume for the animal).
-
Issue 2: High variability in experimental outcomes between animals.
-
Possible Cause: Inconsistent dosing due to precipitation or inaccurate administration.
-
Solution:
-
Ensure the dosing solution is a homogenous suspension before each injection by vortexing.
-
Refine your intraperitoneal injection technique to ensure consistent delivery to the peritoneal cavity. Inadvertent injection into the gut or adipose tissue can significantly alter bioavailability.[17] Using a two-person injection technique can reduce errors.[18]
-
Ensure accurate dosing based on the most recent body weight of each animal.
-
Issue 3: Signs of toxicity or distress in animals after injection.
-
Possible Cause: The vehicle (especially at high concentrations of DMSO) or the compound itself may be causing toxicity.
-
Solution:
-
Always include a vehicle-only control group to assess the effects of the formulation itself.
-
Keep the final concentration of DMSO as low as possible (ideally below 10%).
-
If toxicity is observed, perform a dose-de-escalation study to find a better-tolerated dose.
-
Mandatory Visualizations
Caption: GSDMD Signaling Pathway and this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the significance of therapeutic window? [synapse.patsnap.com]
- 9. Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA [fda.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 18. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
LDC7559 Technical Support Center: Your Guide to Stability, Storage, and Experimental Success
Welcome to the LDC7559 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, storage, and effective use of this compound, a potent inhibitor of Gasdermin D (GSDMD). Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The recommended storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent.
Q2: How should I prepare stock solutions of this compound?
To prepare stock solutions, this compound powder should be dissolved in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For in vitro experiments, a stock solution can be prepared by dissolving this compound in fresh, anhydrous DMSO. It is important to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound. For in vivo studies, the stock solution in DMSO is typically further diluted in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween-80, and saline, or corn oil.
Q3: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of programmed cell death. This compound directly targets the N-terminal domain of GSDMD (GSDMD-NT). This interaction blocks the pore-forming activity of GSDMD-NT, which is essential for the execution of pyroptosis and the release of pro-inflammatory cytokines like IL-1β. Importantly, this compound does not interfere with the upstream activation or cleavage of GSDMD. It also has been shown to block the formation of neutrophil extracellular traps (NETs).
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in my in vitro assay.
-
Potential Cause 1: Compound Degradation. Improper storage of this compound stock solutions, such as repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures, can lead to degradation.
-
Solution: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure stock solutions are stored at -80°C for long-term stability.
-
-
Potential Cause 2: Solvent Quality. The use of old or water-containing DMSO can affect the solubility and stability of this compound.
-
Solution: Always use fresh, anhydrous DMSO for preparing stock solutions.
-
-
Potential Cause 3: Incorrect Concentration. Inaccurate pipetting or calculation errors can lead to incorrect final concentrations in your assay.
-
Solution: Calibrate your pipettes regularly and double-check all calculations for dilutions.
-
Issue 2: My in vivo experiment is not showing the expected efficacy.
-
Potential Cause 1: Poor Bioavailability. The formulation used for in vivo administration may not be optimal for absorption and distribution.
-
Solution: For intraperitoneal administration, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline. For oral administration, this compound can be formulated in corn oil. It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.
-
-
Potential Cause 2: Insufficient Dosage. The dose of this compound may be too low to achieve a therapeutic effect in your animal model.
-
Solution: Refer to published studies for dose-ranging information. For example, in a subarachnoid hemorrhage rat model, a dose of 20 mg/kg was found to be optimal.
-
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Powder Storage | -20°C | 3 years | [1] |
| 4°C | 2 years | [2] | |
| Solvent Storage (-80°C) | In DMSO | 2 years | [2] |
| Solvent Storage (-20°C) | In DMSO | 1 year | [2] |
| In Vitro IC50 (PMA-induced NETosis) | Murine neutrophils | - | [3] |
| In Vitro IC50 (Cholesterol crystal-induced NETosis) | Murine neutrophils | ~300 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1β Release in Human Primary Monocytes
-
Cell Preparation: Isolate human primary monocytes and prime them with ultrapure lipopolysaccharide (LPS).
-
Inflammasome Activation: Activate the inflammasome using silica (B1680970) crystals or by transfecting with poly(dA:dT).
-
This compound Treatment: Treat the cells with this compound at desired concentrations (e.g., 1 µM and 10 µM). Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Incubation: Incubate the cells for the desired period.
-
Measurement of IL-1β Release: Collect the cell supernatant and measure the concentration of IL-1β using an enzyme-linked immunosorbent assay (ELISA).
Protocol 2: In Vivo Administration in a Subarachnoid Hemorrhage (SAH) Rat Model
-
Animal Model: Induce subarachnoid hemorrhage in rats.
-
This compound Formulation: Prepare the this compound solution for intraperitoneal injection by diluting a DMSO stock solution in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Alternatively, for oral administration, dilute the DMSO stock in corn oil. Prepare the formulation fresh on the day of use.
-
Administration: Administer this compound intraperitoneally at the desired dose (e.g., 10, 20, or 30 mg/kg) at a specific time point post-SAH induction (e.g., 2 hours) and then once daily.
-
Behavioral and Histological Analysis: Assess neurological deficits using established scoring systems and perform histological analysis of brain tissue to evaluate the effects of this compound on neuronal damage and inflammation.
Visualizations
Caption: Mechanism of this compound action on the GSDMD pathway.
Caption: General experimental workflows for this compound.
References
how to control for LDC7559 vehicle effects in experiments
Welcome to the technical support center for LDC7559-related experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments while properly controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of programmed cell death that triggers inflammation.[1][2] this compound directly targets the N-terminal domain of GSDMD, which is responsible for forming pores in the cell membrane, thereby blocking pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1][3] It has been shown to inhibit GSDMD-dependent pyroptosis in various cell types and in vivo models.[3][4]
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?
The choice of vehicle is critical for ensuring the solubility and stability of this compound while minimizing off-target effects.
-
In Vitro : Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of this compound for cell-based assays.[2][5] It is essential to use high-purity, anhydrous DMSO to avoid variability in your experiments.[6][7]
-
In Vivo : Due to the poor water solubility of this compound, a co-solvent system is typically required for animal studies. Common formulations include:
Q3: What is a vehicle control and why is it essential in this compound experiments?
A vehicle control is a crucial component of experimental design where the solvent or carrier used to dissolve this compound is administered to a control group of cells or animals.[8] This is critical to distinguish the biological effects of this compound from any potential effects caused by the vehicle itself.[8] For example, DMSO can exhibit cytotoxicity at higher concentrations and influence cell behavior.[5][9] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the drug's activity.
Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?
To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible. General guidelines suggest:
-
≤ 0.1% : Considered safe for most cell lines with minimal effects.[5][10]
-
0.1% - 0.5% : Generally tolerated by many robust cell lines, but a vehicle control is essential.[5]
-
> 0.5% : Can induce cytotoxicity and other off-target effects in a cell-type-dependent manner.[5][11]
It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line by performing a dose-response experiment with the vehicle alone.
Data Presentation
Table 1: Recommended Vehicle Formulations for this compound
| Application | Vehicle Composition | Final this compound Concentration | Reference |
| In Vitro (Cell-based assays) | DMSO | 1-50 µM | [3][4] |
| In Vivo (Intraperitoneal) | 10% DMSO, 90% Corn Oil | 10-30 mg/kg | [4] |
| In Vivo (Oral/Injection) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Up to 3.5 mg/mL | [2] |
| In Vivo (Injection) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |
Table 2: Troubleshooting Common Issues with Vehicle Controls
| Problem | Potential Cause | Recommended Solution |
| High background signal in vehicle control | Vehicle-induced cytotoxicity or stress | Lower the final concentration of the vehicle (e.g., DMSO < 0.1%). Perform a vehicle-only dose-response experiment to determine the no-effect concentration. |
| Precipitation of this compound upon dilution in media | Poor solubility in aqueous solutions | Prepare fresh stock solutions. Ensure the final vehicle concentration is sufficient to maintain solubility. Consider alternative vehicle formulations for in vivo studies. |
| Inconsistent results between replicates | Pipetting errors, inconsistent vehicle preparation, "edge effects" in plates | Use calibrated pipettes and prepare a master mix for treatments. Avoid using the outer wells of multi-well plates. |
| Unexpected biological effects in vehicle control | Contamination of vehicle stock | Use high-purity, sterile-filtered vehicle. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration in vitro
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of your target cell line.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the planned experiment duration. Allow cells to adhere overnight.
-
Vehicle Preparation: Prepare a series of dilutions of DMSO in your complete cell culture medium. A typical range to test would be from 0.01% to 2.0% (e.g., 0.01, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0%). Include a "media only" control.
-
Treatment: Replace the culture medium with the prepared DMSO-containing media. Include at least three to six replicates for each concentration.
-
Incubation: Incubate the cells for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a live/dead cell staining assay.
-
Data Analysis: Plot cell viability against DMSO concentration. The maximum tolerated concentration is the highest concentration that does not result in a statistically significant decrease in cell viability compared to the "media only" control.
Protocol 2: this compound Treatment with Vehicle Control in vivo
Objective: To assess the in vivo efficacy of this compound while controlling for vehicle effects.
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week before the experiment.[12]
-
Group Allocation: Randomly assign animals to the following groups (n=5-10 per group, depending on statistical power analysis):
-
Untreated Control
-
Vehicle Control
-
This compound Treatment Group(s) (different doses)
-
-
Formulation Preparation:
-
Prepare the this compound stock solution in 100% DMSO.
-
On the day of injection, prepare the final this compound formulation by diluting the stock in the chosen vehicle (e.g., 10% DMSO in corn oil). Prepare the vehicle control using the same final concentration of all vehicle components, but without this compound.
-
Ensure the solution is homogenous and free of precipitation before administration.
-
-
Administration: Administer the this compound formulation or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection). Ensure the volume and rate of administration are consistent across all animals.
-
Monitoring: Monitor animals for any adverse effects, including changes in weight, behavior, and overall health.
-
Endpoint Analysis: At the designated time point, collect tissues or samples for downstream analysis (e.g., histology, cytokine measurement, western blotting).
-
Data Analysis: Compare the results from the this compound-treated groups to both the vehicle control and untreated control groups to determine the specific effects of this compound.
Mandatory Visualization
Caption: this compound inhibits GSDMD-N terminal to block pyroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 5. lifetein.com [lifetein.com]
- 6. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 9. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
LDC7559 Technical Support Center: Interpreting and Troubleshooting Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on using LDC7559 and interpreting experimental outcomes, particularly negative or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is widely described as an inhibitor of Gasdermin D (GSDMD), a key protein involved in pyroptosis, a form of inflammatory cell death. It is thought to directly target the N-terminal domain of GSDMD (GSDMD-NT), which is responsible for forming pores in the cell membrane.[1][2][3] By binding to GSDMD-NT, this compound is believed to block its pore-forming activity, thereby inhibiting pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1][4][5]
Q2: There are conflicting reports about the direct target of this compound. What is the current understanding?
While initial studies identified GSDMD as the direct target of this compound, more recent evidence suggests that its inhibitory effect on Neutrophil Extracellular Trap (NET) formation (NETosis) may be independent of GSDMD.[6] Some research indicates that this compound may exert its effects by targeting phosphofructokinase (PFKL), a key enzyme in glycolysis.[5] This highlights the importance of carefully interpreting results and considering potential GSDMD-independent effects.
Q3: What are the typical effective concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay. In many in vitro studies, concentrations in the low micromolar range (e.g., 1-10 µM) have been shown to be effective at inhibiting pyroptosis and IL-1β release.[1][4] However, dose-dependent effects are often observed, so it is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[1]
Q4: How should I prepare this compound for in vivo studies?
For in vivo administration in mice, this compound has been formulated by diluting it in a vehicle of 10% DMSO and 90% corn oil.[1][7] It is crucial to ensure the compound is fully dissolved and to prepare the formulation fresh for each experiment to ensure stability and bioavailability.
Troubleshooting Guides
Guide 1: this compound Fails to Inhibit Pyroptosis in My Assay
If you are not observing the expected inhibition of pyroptosis with this compound, consider the following troubleshooting steps:
1. Verify Activation of the Pyroptosis Pathway:
-
Positive Controls: Ensure that your positive controls for inflammasome activation (e.g., Nigericin for NLRP3, LPS for non-canonical inflammasome) are inducing a robust pyroptotic response.[1][7]
-
GSDMD Cleavage: Confirm that GSDMD is being cleaved in your experimental system upon stimulation. This can be assessed by Western Blotting for the GSDMD-NT fragment. This compound is not expected to inhibit the cleavage itself, but rather the downstream effects of the cleaved N-terminal domain.[4]
2. Check this compound Compound Integrity and Concentration:
-
Solubility: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved and that the final DMSO concentration in your assay is not toxic to your cells.[2]
-
Dose-Response: Perform a dose-response experiment with a range of this compound concentrations to determine if the lack of effect is due to an insufficient dose.
3. Consider Cell Type-Specific Effects:
-
The expression and activation of pyroptosis pathway components can vary between cell types. Confirm that your chosen cell line or primary cells express GSDMD and are competent for pyroptosis.
4. Investigate Potential GSDMD-Independent Mechanisms:
-
If you observe other cellular effects but not inhibition of pyroptosis, it is possible that in your specific model, this compound is acting through a GSDMD-independent pathway.[6]
Guide 2: Observing GSDMD-Independent Effects of this compound
If your results suggest that this compound is having an effect that is not related to GSDMD-mediated pyroptosis, consider these points:
-
Alternative Targets: Be aware of the reports suggesting phosphofructokinase (PFKL) as a potential target of this compound.[5] This could lead to effects on cellular metabolism and other downstream pathways.
-
NETosis Pathway: this compound has been shown to inhibit NETosis.[3] If you are working with neutrophils, this is a likely GSDMD-independent effect to consider.
-
Off-Target Effects: As with any small molecule inhibitor, off-target effects are possible. It is important to use appropriate controls and potentially validate key findings with a secondary, structurally distinct inhibitor or with genetic approaches (e.g., GSDMD knockout cells).
Quantitative Data Summary
Table 1: Recommended Working Concentrations of this compound
| Application | Cell Type | Recommended Concentration Range | Reference |
| In Vitro Pyroptosis Inhibition | Human Primary Monocytes, THP-1 cells, Murine BMDMs | 1 - 10 µM | [4] |
| In Vitro Neuroinflammation | Primary Cortical Neurons and Microglia | 10 µM | [1][7] |
| In Vivo Neuroprotection | Mice (Subarachnoid Hemorrhage Model) | 20 - 30 mg/kg | [1] |
Table 2: Reported IC50 Values of this compound
| Assay | Cell Type/System | IC50 Value | Reference |
| PMA-induced NETosis | Murine Neutrophils | ~5.6 µM | [6] |
| Cholesterol Crystal-induced NETosis | Murine Neutrophils | ~300 nM | [6] |
Experimental Protocols
Protocol 1: Western Blot for GSDMD Cleavage
-
Cell Lysis: After treatment with your stimulus and this compound, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a 12% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the N-terminal of GSDMD.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Look for the appearance of the ~31 kDa GSDMD-NT fragment.
Protocol 2: IL-1β Release Assay (ELISA)
-
Sample Collection: After your experiment, carefully collect the cell culture supernatant.
-
ELISA: Perform an ELISA for IL-1β according to the manufacturer's instructions for your specific kit.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in your samples. Compare the levels of IL-1β release between your different treatment groups.
Signaling Pathways and Workflows
Caption: GSDMD signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for negative results with this compound.
Caption: Decision tree for interpreting this compound experimental results.
References
- 1. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 7. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
addressing variability in experimental outcomes with LDC7559
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using LDC7559, a Gasdermin D (GSDMD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is reported to be an inhibitor of Gasdermin D (GSDMD). It is thought to directly target the N-terminal domain of GSDMD (GSDMD-NT), which is responsible for forming pores in the cell membrane during pyroptosis. By binding to GSDMD-NT, this compound is believed to block its pore-forming activity, thereby inhibiting pyroptosis and the release of pro-inflammatory cytokines like IL-1β.[1]
Q2: Is this compound specific to GSDMD?
A2: While initially characterized as a GSDMD inhibitor, some studies suggest that this compound may have off-target effects. Notably, research has indicated that this compound's inhibition of neutrophil extracellular trap (NET) formation might be independent of GSDMD and could be mediated through the inhibition of phosphofructokinase, liver type (PFKL), a key enzyme in glycolysis.[2][3] Researchers should consider this possibility when interpreting results, especially in NETosis assays.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[4] For in vitro experiments, a stock solution of up to 100 mg/mL (286.22 mM) can be prepared in fresh, anhydrous DMSO; sonication may be required to fully dissolve the compound.[1] It is crucial to use high-quality, anhydrous DMSO as the presence of water can reduce the solubility of this compound.[4]
Troubleshooting Guide
Issue 1: High Variability in Pyroptosis Inhibition
Q: My experimental results with this compound show significant well-to-well or day-to-day variability. What could be the cause?
A: Variability in pyroptosis inhibition assays can stem from several factors:
-
Compound Solubility and Stability:
-
Problem: this compound may precipitate out of solution, especially in aqueous culture media, leading to inconsistent effective concentrations.
-
Solution: Ensure complete dissolution of the this compound stock solution in high-quality, anhydrous DMSO. When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitation. Prepare fresh dilutions for each experiment from a frozen stock. For in vivo preparations, specific formulations with solvents like PEG300, Tween-80, or corn oil may be necessary to maintain solubility.[1][4]
-
-
Cell Health and Density:
-
Problem: The physiological state of your cells can significantly impact their response to pyroptosis inducers and inhibitors. Over-confluent or unhealthy cells may exhibit altered sensitivity.
-
Solution: Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase. Regularly check for signs of stress or contamination.
-
-
Inconsistent Pyroptosis Induction:
-
Problem: The potency of pyroptosis-inducing agents (e.g., LPS, nigericin, ATP) can vary between batches and preparations.
-
Solution: Titer each new batch of inducing agent to determine the optimal concentration for consistent pyroptosis induction. Ensure consistent incubation times and handling procedures.
-
Issue 2: this compound Shows Weaker Than Expected Inhibition of Pyroptosis
Q: I'm not observing the expected level of pyroptosis inhibition with this compound. What should I check?
A: Several factors could contribute to reduced efficacy:
-
Suboptimal Concentration:
-
Problem: The effective concentration of this compound can be cell-type dependent.
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Effective concentrations in vitro have been reported to range from 1 µM to 50 µM.[1][5][6]
-
-
GSDMD Expression Levels:
-
Problem: The expression level of GSDMD can vary significantly between different cell lines.[7][8][9] Cell lines with very high GSDMD expression may require higher concentrations of this compound for effective inhibition.
-
Solution: Verify the expression of GSDMD in your cell line by Western blot or qPCR. Consider using a cell line known to express GSDMD at functional levels.
-
-
Assay-Specific Issues:
-
Problem: The readout used to measure pyroptosis (e.g., LDH release, IL-1β secretion) may be affected by other cellular processes.
-
Solution: Use multiple, complementary assays to confirm pyroptosis inhibition. For example, combine an LDH release assay (measuring membrane integrity) with an IL-1β ELISA (measuring inflammatory cytokine release). Also, confirm GSDMD cleavage via Western blot.
-
Issue 3: Discrepancies Between Pyroptosis and NETosis Inhibition
Q: this compound inhibits NETosis in my experiments, but the effect on pyroptosis is minimal, or vice-versa. Why is this happening?
A: This could be due to the potential off-target effects of this compound:
-
GSDMD-Independent NETosis Inhibition:
-
Problem: As mentioned in the FAQs, this compound may inhibit NETosis through a GSDMD-independent mechanism involving the glycolytic enzyme PFKL.[2][3]
-
Solution: To confirm the role of GSDMD in your NETosis assay, consider using GSDMD knockout/knockdown cells as a control. If this compound still inhibits NETosis in the absence of GSDMD, the effect is likely off-target.
-
-
Cell-Type Specific Pathways:
-
Problem: The signaling pathways leading to pyroptosis and NETosis can differ between cell types (e.g., macrophages vs. neutrophils).
-
Solution: Carefully review the literature for the established pathways in your specific cell model. The dominant pathway may influence the apparent efficacy of this compound.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Inducing Agent(s) | Effective Concentration(s) | Reference(s) |
| Human Primary Monocytes | IL-1β Release | Silica, poly(dA:dT) | 1 µM, 10 µM | [10] |
| THP-1 cells (human monocytic) | IL-1β Release | LPS (transfected) | 1 µM, 5 µM, 10 µM | [10] |
| Murine Immortalized BMDMs | IL-1β Release | Pam3CSK4, LPS | 1 µM, 5 µM, 10 µM | [10] |
| Primary Neurons and Microglia | Cell Viability | Hemoglobin (Hb) | 5 µM, 25 µM, 50 µM | [5][6] |
| Primary Neurons and Microglia | IL-1β, IL-6, IL-18 Release | Hemoglobin (Hb) | 5 µM, 25 µM, 50 µM | [5][6] |
| Human Primary Neutrophils | NETosis | PMA, Nigericin | 1 µM | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition Model | Dosage and Administration Route | Outcome | Reference(s) |
| Rat | Subarachnoid Hemorrhage | 10, 20, 30 mg/kg, intraperitoneally | Reduced microglial activation and neuronal pyroptosis | [5][6] |
| Mouse | Traumatic Brain Injury | Not specified in abstract | Reduced inflammation and pyroptosis | [12] |
Experimental Protocols
LDH Release Assay for Pyroptosis
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
Cells of interest (e.g., THP-1 macrophages)
-
96-well cell culture plates
-
This compound
-
Pyroptosis-inducing agents (e.g., LPS, Nigericin)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere/differentiate.
-
Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours, if required for your model.
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour.
-
Induce pyroptosis with the appropriate stimulus (e.g., 10 µM Nigericin).
-
Include control wells: untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).
-
Incubate for the desired time (e.g., 1-3 hours).
-
Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the positive control.
IL-1β ELISA for Pyroptosis
This protocol quantifies the secretion of the pro-inflammatory cytokine IL-1β, a key marker of inflammasome activation and pyroptosis.
Materials:
-
Cell culture supernatants from your experiment
-
Human or mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Collect cell culture supernatants at the end of your experiment as described in the LDH assay protocol.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the IL-1β ELISA according to the manufacturer's protocol.
-
Briefly, this typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the specified wavelength.
-
Calculate the concentration of IL-1β in your samples based on the standard curve.
Western Blot for GSDMD Cleavage
This protocol detects the cleavage of full-length GSDMD (~53 kDa) into its active N-terminal fragment (GSDMD-NT, ~30 kDa).
Materials:
-
Cell lysates from your experiment
-
Protein electrophoresis and transfer equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSDMD (recognizing both full-length and the N-terminal fragment)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Look for a decrease in the ~53 kDa band and the appearance of a ~30 kDa band in pyroptotic samples, and assess the effect of this compound on the appearance of the cleaved fragment.
Visualizations
Caption: GSDMD Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: Logical Decision Tree for this compound Experimental Design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GSDMD drives canonical inflammasome‐induced neutrophil pyroptosis and is dispensable for NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 7. Downregulation of GSDMD attenuates tumor proliferation via the intrinsic mitochondrial apoptotic pathway and inhibition of EGFR/Akt signaling and predicts a good prognosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSDMD protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
LDC7559 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of LDC7559 in various cell lines. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is recognized as a potent inhibitor of Gasdermin D (GSDMD). It directly targets the N-terminal domain of GSDMD, which is a key effector protein in the pyroptosis signaling pathway. By inhibiting GSDMD, this compound can block the formation of pores in the cell membrane, a critical step in pyroptosis, and subsequently reduce the release of pro-inflammatory cytokines like IL-1β.[1]
Q2: In which cell lines has the effect of this compound on cell viability been studied?
A2: The effects of this compound have been investigated in several cell types, primarily in the context of inflammation and neuroprotection. Studies have shown its impact on neutrophils, human primary monocytes, the monocytic cell line THP-1, and murine bone marrow-derived macrophages (BMDMs). Additionally, its protective effects against neuronal apoptosis and its ability to improve cell viability have been observed in models of subarachnoid hemorrhage.[2][3] The lethal effect of GSDMD NT domains was significantly blocked by this compound in transfected HEK293T cells.[1]
Q3: Does this compound primarily induce or inhibit cell death?
A3: this compound is primarily known to inhibit a specific type of pro-inflammatory cell death called pyroptosis by blocking its key effector, GSDMD.[1] In certain contexts, such as neuronal cells under stress, this compound has been shown to reduce neuronal apoptosis and improve cell viability.[2][3] However, its broader cytotoxic profile across a wide range of cancer cell lines is not extensively documented in publicly available literature.
Quantitative Data Summary
| Cell Line/Model | Experimental Context | Observed Effect of this compound | Concentration Range | Reference |
| Neuronal Cells | in vitro model of subarachnoid hemorrhage | Improved cell viability, reduced neuronal apoptosis and pyroptosis. | Dose-dependently, with significant effects at 50µM. | [2] |
| HEK293T cells | Transfected with human or murine GSDMD N-terminal domains | Significantly blocked the lethal effect of GSDMD. | 1, 5, and 10 µM. | [1] |
| Human primary monocytes | Inflammasome activation | Inhibited IL-1β release (a consequence of pyroptosis). | 1 and 10 µM. | |
| THP-1 (monocytic cell line) | LPS transfection | Inhibited IL-1β release. | 1, 5, and 10 µM. | |
| Murine BMDMs | Inflammasome activation | Inhibited IL-1β release. | 1, 5, and 10 µM. |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a general workflow for assessing the cytotoxicity of this compound in a chosen cell line.
Caption: A general workflow for assessing this compound cytotoxicity.
GSDMD-Mediated Pyroptosis Signaling Pathway
This diagram illustrates the canonical pyroptosis pathway and the inhibitory role of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LDC7559 in the Landscape of GSDMD Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gasdermin D (GSDMD) has emerged as a critical effector protein in pyroptosis, a lytic and inflammatory form of programmed cell death. Its N-terminal fragment, following cleavage by inflammatory caspases, oligomerizes to form pores in the plasma membrane, leading to cell death and the release of pro-inflammatory cytokines. The central role of GSDMD in inflammation has made it an attractive target for therapeutic intervention in a range of diseases, including sepsis and autoinflammatory disorders. This guide provides a comparative analysis of LDC7559, a notable GSDMD inhibitor, alongside other key inhibitors, with a focus on their efficacy, mechanism of action, and the experimental evidence supporting their activity.
Comparative Efficacy of GSDMD Inhibitors
The efficacy of GSDMD inhibitors is commonly assessed through various in vitro and cell-based assays. Key metrics include the half-maximal inhibitory concentration (IC50) for pore formation or pyroptosis, and the dissociation constant (Kd) for direct binding to GSDMD. Below is a summary of the reported efficacy for this compound and other prominent GSDMD inhibitors.
| Inhibitor | Target/Mechanism | Assay Type | Reported Efficacy (IC50/EC50/Kd) | Organism/Cell Type |
| This compound | Blocks the toxic effects of the GSDMD N-terminal domain.[1] | PMA-induced NETosis | ~5.6 µM | Murine Neutrophils |
| Cholesterol crystal-induced NETosis | ~300 nM | Murine Neutrophils | ||
| Disulfiram (B1670777) | Covalently modifies Cys191 of GSDMD, inhibiting pore formation.[2][3] | Liposome (B1194612) Leakage Assay | ~0.3 µM | In vitro |
| GSDMD Binding (MST) | Kd: ~12.8 µM | In vitro | ||
| Necrosulfonamide (B1662192) | Directly binds to Cys191 of GSDMD, preventing oligomerization.[4] | Anti-necroptosis activity in HT-29 cells | EC50: 447 nM | Human Colon Cancer Cells |
Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions and cell types used in different studies.
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the GSDMD signaling pathway and the typical workflow for evaluating inhibitor efficacy.
Detailed Experimental Protocols
Accurate comparison of inhibitor efficacy relies on standardized and well-defined experimental protocols. The following sections detail common methodologies used to assess GSDMD inhibition.
Liposome Leakage Assay
This in vitro assay directly measures the ability of an inhibitor to prevent GSDMD-N-terminal-mediated pore formation in artificial lipid vesicles.
-
Objective: To quantify the direct inhibitory effect of a compound on GSDMD pore formation.
-
Principle: Liposomes are loaded with a fluorescent dye (e.g., carboxyfluorescein or terbium). Cleaved, active GSDMD-N is added, which forms pores in the liposome membrane, causing the dye to leak out and resulting in a measurable change in fluorescence.[5][6]
-
Protocol:
-
Liposome Preparation: Prepare liposomes composed of lipids such as E. coli polar lipid extract or a mix of DMPC and other lipids. Encapsulate a fluorescent dye (e.g., 50 mM 6-carboxyfluorescein (B556484) or TbCl3) within the liposomes by hydration of a dry lipid film.[5][7] Remove unencapsulated dye by size-exclusion chromatography.
-
GSDMD Cleavage: Incubate recombinant full-length GSDMD with a catalytic amount of an appropriate caspase (e.g., caspase-1 or caspase-11) to generate the active GSDMD-N fragment.[5]
-
Inhibition Assay: In a 96-well plate, mix the dye-loaded liposomes with the pre-cleaved GSDMD in the presence of varying concentrations of the test inhibitor or vehicle control.
-
Fluorescence Measurement: Monitor the fluorescence signal over time using a plate reader. An increase in fluorescence indicates liposome leakage.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
-
LDH Release Assay
This cell-based assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant as an indicator of plasma membrane rupture during pyroptosis.[8][9]
-
Objective: To quantify the ability of an inhibitor to prevent pyroptotic cell death.
-
Principle: Healthy cells retain LDH within the cytoplasm. Upon pyroptosis, the GSDMD pores lead to membrane lysis and the release of LDH into the extracellular medium. The amount of released LDH is proportional to the number of lysed cells and can be quantified using a colorimetric enzymatic assay.[8][10]
-
Protocol:
-
Cell Seeding: Seed appropriate cells (e.g., bone marrow-derived macrophages or THP-1 cells) in a 96-well plate and allow them to adhere.[8]
-
Priming and Inhibition: Prime the cells with a stimulus like lipopolysaccharide (LPS) to upregulate pro-inflammatory genes, including GSDMD.[9] Pre-incubate the cells with various concentrations of the GSDMD inhibitor or vehicle control.
-
Pyroptosis Induction: Induce pyroptosis by adding a second stimulus, such as nigericin (B1684572) or ATP, which activates the inflammasome and subsequent GSDMD cleavage.[8][9]
-
Supernatant Collection: After a defined incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.[9]
-
LDH Measurement: Transfer the supernatant to a new plate and add the LDH assay reagent according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[9]
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum lysis control. Determine the IC50 value of the inhibitor.
-
Western Blot for GSDMD Cleavage
This technique is used to visualize the cleavage of full-length GSDMD into its active N-terminal fragment, providing insight into whether an inhibitor acts upstream or downstream of this event.[11][12]
-
Objective: To determine if an inhibitor prevents the cleavage of GSDMD.
-
Principle: Cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to GSDMD. The presence and intensity of the bands corresponding to full-length GSDMD (~53 kDa) and the cleaved N-terminal fragment (~31 kDa) are analyzed.[11][13]
-
Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the LDH release assay. After pyroptosis induction, lyse the cells in a suitable lysis buffer containing protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that recognizes GSDMD. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11][15]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Compare the intensity of the cleaved GSDMD band in inhibitor-treated samples to the control samples. A reduction in the cleaved GSDMD band suggests the inhibitor acts at or upstream of caspase activation.
-
Discussion of Specific Inhibitors
-
This compound: This compound has been reported to inhibit the formation of neutrophil extracellular traps (NETs) in a GSDMD-dependent manner, with potent activity in the nanomolar to low micromolar range.[1] However, some studies suggest that this compound's effect on NETosis might be independent of GSDMD, highlighting the need for further investigation to fully elucidate its mechanism of action.[16] It is reported to block the toxic effects of the GSDMD N-terminal domain directly.[1]
-
Disulfiram: An FDA-approved drug for alcoholism, disulfiram has been repurposed as a GSDMD inhibitor. It acts by covalently modifying a reactive cysteine residue (Cys191) in the N-terminal domain of GSDMD, thereby preventing pore formation.[2][3] Its ability to directly target GSDMD and its established safety profile make it a compelling candidate for further development.
-
Necrosulfonamide: Initially identified as an inhibitor of necroptosis, necrosulfonamide has also been shown to directly target GSDMD.[17][18] Similar to disulfiram, it is reported to bind to Cys191 of GSDMD, thereby inhibiting its oligomerization and subsequent pore formation.[4]
Conclusion
The development of specific and potent GSDMD inhibitors holds significant promise for the treatment of inflammatory diseases. This compound represents an important tool for studying the role of GSDMD in various cellular processes. A thorough understanding of the comparative efficacy and mechanisms of action of different inhibitors, as provided in this guide, is essential for researchers to select the appropriate tools for their studies and for the advancement of novel anti-inflammatory therapies. The provided experimental protocols offer a foundation for the rigorous evaluation of current and future GSDMD inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. GSDMD membrane pore formation constitutes the mechanism of pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome - activated gasdermin D causes pyroptosis by forming membrane pores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for GSDMB pore formation and its targeting by IpaH7.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 13. Gasdermin-D (GSDMD) | Abcam [abcam.com]
- 14. Immunoblotting [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. GSDMD drives canonical inflammasome‐induced neutrophil pyroptosis and is dispensable for NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LDC7559 and its Analogue NA-11 for Researchers
This guide provides a comprehensive comparison of LDC7559 and its potent analogue, NA-11, intended for researchers, scientists, and professionals in drug development. The focus is on their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols. A significant evolution in the understanding of these compounds' primary target is a central theme of this comparison.
From Direct Gasdermin D Inhibition to Phosphofructokinase-1 Activation: A Paradigm Shift
Initially, this compound was identified and characterized as a direct inhibitor of Gasdermin D (GSDMD), a key protein in the execution of pyroptosis and NETosis.[1][2][3][4] Studies demonstrated that this compound could block the cytotoxic effects of the N-terminal domain of GSDMD and inhibit the release of IL-1β in inflammasome-activated cells.[1][2] This led to the classification of this compound and its analogues, including NA-11, as GSDMD inhibitors.
However, more recent and comprehensive studies have revealed a novel and more precise mechanism of action. It is now understood that this compound and, more potently, NA-11, do not directly target GSDMD. Instead, their inhibitory effects on NETosis are mediated through the selective activation of the liver-type isoform of phosphofructokinase-1 (PFKL).[5][6] This activation of a key glycolytic enzyme redirects metabolic flux away from the pentose (B10789219) phosphate (B84403) pathway, thereby limiting the production of NADPH, which is essential for the function of NADPH oxidase 2 (NOX2) and the subsequent generation of reactive oxygen species (ROS) required for NETosis.[5][6] This updated understanding repositions these molecules from direct cell death pathway inhibitors to modulators of cellular metabolism with downstream effects on inflammatory processes.
Quantitative Comparison of this compound and NA-11
The following table summarizes the available quantitative data for this compound and NA-11, highlighting the superior potency of NA-11.
| Parameter | This compound | NA-11 | Reference |
| NETosis Inhibition (PMA-induced) | IC50: ~4 µM | IC50: 4 ± 0.5 nM (~1,000-fold more potent than this compound) | [5] |
| PFKL Activation (ATP-inhibited) | Not explicitly reported | EC50: 14.00 ± 2.91 nM | [5] |
| Selectivity | Fails to activate PFKM or PFKP isoforms at concentrations up to 100 µM | Fails to activate PFKM or PFKP isoforms at concentrations up to 100 µM | [5][7] |
| GSDMD-mediated Pyroptosis Inhibition | Effective at 1-10 µM in various cell-based assays | Data not available | [2] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the current understanding of the signaling pathway modulated by this compound and NA-11, as well as the initially proposed mechanism.
Experimental Protocols
NETosis Inhibition Assay
This protocol is a generalized procedure for assessing the inhibition of phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced NETosis in neutrophils.
-
Neutrophil Isolation: Isolate primary human or murine neutrophils from fresh blood using a density gradient centrifugation method (e.g., using Ficoll-Paque or a similar medium). Ensure high purity of the neutrophil population.
-
Cell Plating: Resuspend the isolated neutrophils in a suitable cell culture medium (e.g., RPMI with HEPES) and plate them in a multi-well plate (e.g., 96-well) at a density of approximately 1-2 x 10^5 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound and NA-11 in the cell culture medium. Add the compounds to the wells containing neutrophils and incubate for a specified period (e.g., 30 minutes) at 37°C in a humidified incubator with 5% CO₂. Include a vehicle control (e.g., DMSO).
-
NETosis Induction: Stimulate NETosis by adding a final concentration of 50-100 nM PMA to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for NET formation.
-
Quantification of NETs:
-
Fluorescence Microscopy: Fix the cells with paraformaldehyde, and then stain with a cell-impermeable DNA dye (e.g., Sytox Green) and an antibody against a NET-associated protein like citrullinated histone H3 (H3Cit) or myeloperoxidase (MPO). Capture images using a fluorescence microscope and quantify the area of NETs relative to the number of cells.
-
Plate-based Fluorometric Assay: Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells. The fluorescence intensity, which correlates with the amount of extracellular DNA released during NETosis, can be measured using a plate reader.
-
-
Data Analysis: Calculate the percentage of NETosis inhibition for each compound concentration relative to the PMA-stimulated vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Phosphofructokinase-1 (PFKL) Activity Assay
This is a general protocol for measuring the enzymatic activity of PFKL, which can be adapted to assess the activating effects of this compound and NA-11.
-
Enzyme and Substrate Preparation:
-
Use recombinant human PFKL.
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary co-factors.
-
Prepare solutions of the substrates: fructose-6-phosphate (B1210287) (F6P) and ATP.
-
Prepare solutions of the coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) and NADH for a coupled enzyme assay.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, coupling enzymes, NADH, and F6P to each well.
-
Add serial dilutions of this compound or NA-11 to the respective wells. Include a vehicle control.
-
To measure activation in the presence of an inhibitor, add a fixed concentration of ATP (e.g., a concentration known to cause partial inhibition).
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to all wells.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD+) over time using a plate reader in kinetic mode. Take readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each condition.
-
Determine the percentage of PFKL activation by the compounds relative to the vehicle control.
-
Calculate the EC50 value for activation by fitting the dose-response data to a suitable sigmoidal curve.
-
Conclusion
The understanding of the pharmacological action of this compound and its analogue NA-11 has undergone a significant revision. While initially considered direct inhibitors of GSDMD, compelling evidence now points to their role as selective activators of the glycolytic enzyme PFKL. This activation modulates cellular metabolism, leading to a reduction in the NADPH pool required for NOX2-dependent ROS production and, consequently, the inhibition of NETosis.
NA-11 has emerged as a substantially more potent analogue of this compound, with an approximately 1,000-fold greater efficacy in inhibiting NETosis. This enhanced potency, coupled with a more precise understanding of their molecular target, makes this compound and particularly NA-11 valuable research tools for studying the interplay between cellular metabolism and inflammatory cell death pathways. For researchers in drug development, the selective activation of PFKL by these compounds presents a novel therapeutic strategy for a range of inflammatory and autoimmune diseases where NETosis is implicated. Future research should aim to further elucidate the in vivo efficacy and safety of these compounds and explore the full therapeutic potential of targeting metabolic pathways to control inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PFKL, a novel regulatory node for NOX2-dependent oxidative burst and NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective activation of PFKL suppresses the phagocytic oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LDC7559 vs. Caspase Inhibitors: A Comparative Guide to Blocking Pyroptosis
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting pyroptosis is critical for advancing therapeutic strategies in inflammatory diseases, neurological conditions, and cancer. This guide provides an objective comparison between LDC7559, a direct Gasdermin D inhibitor, and traditional caspase inhibitors in the context of blocking pyroptosis, supported by experimental data and detailed methodologies.
Executive Summary
Pyroptosis is a highly inflammatory form of programmed cell death executed by the Gasdermin (GSDM) family of proteins, primarily Gasdermin D (GSDMD). Its activation is a critical component of the innate immune response but is also implicated in the pathology of numerous diseases. Inhibition of this pathway presents a promising therapeutic avenue. This guide compares two principal strategies for blocking pyroptosis: direct inhibition of the pore-forming protein GSDMD with this compound, and upstream inhibition of the activating caspases with inhibitors like Z-VAD-FMK and VX-765.
This compound offers a more targeted approach by directly inhibiting the final executioner of pyroptosis, GSDMD. In contrast, caspase inhibitors act further upstream, blocking the proteases that cleave GSDMD. This fundamental difference in their mechanism of action has significant implications for their specificity, potential off-target effects, and therapeutic applications.
Mechanism of Action: A Tale of Two Targets
The canonical pyroptosis pathway begins with the activation of an inflammasome, a multi-protein complex that activates inflammatory caspases, primarily caspase-1. Activated caspase-1 then cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and inserts into the cell membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.
This compound is a novel small molecule that directly targets and inhibits the GSDMD-N domain.[1][2][3] By binding to GSDMD-N, this compound prevents its pore-forming activity, thereby blocking pyroptosis at the final execution step.[3][4] This mechanism is independent of caspase activity.
Caspase inhibitors , such as the pan-caspase inhibitor Z-VAD-FMK and the more specific caspase-1/4 inhibitor VX-765, function upstream of GSDMD.[5][6] They prevent the activation of inflammatory caspases, which in turn inhibits the cleavage of GSDMD and the maturation of pro-inflammatory cytokines.[7][8]
Below is a diagram illustrating the pyroptosis signaling pathway and the points of intervention for this compound and caspase inhibitors.
References
- 1. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. VX-765 ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Neuroprotective Agents: Validating the Efficacy of LDC7559 and Alternatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of LDC7559, a novel Gasdermin D (GSDMD) inhibitor, with alternative therapeutic agents. The focus is on validating their efficacy in preclinical models of acute brain injury, including Traumatic Brain Injury (TBI) and Subarachnoid Hemorrhage (SAH). Experimental data from in vivo and in vitro studies are presented to offer a comprehensive overview for researchers in neuropharmacology and drug development.
Executive Summary
Neuroinflammation, particularly pyroptosis, a lytic form of programmed cell death, is a critical driver of secondary injury following acute brain trauma. The protein Gasdermin D (GSDMD) is the final executor of pyroptosis. This guide evaluates the neuroprotective potential of this compound, a direct GSDMD inhibitor, and compares it with two alternative compounds: VX765, a caspase-1 inhibitor that acts upstream of GSDMD activation, and Disulfiram, an FDA-approved drug recently identified as a GSDMD inhibitor. The presented data, gathered from multiple preclinical studies, highlights the therapeutic promise of targeting the pyroptosis pathway to mitigate neuronal damage and improve functional outcomes after brain injury.
Mechanism of Action: Targeting the Pyroptosis Pathway
Pyroptosis is initiated by the activation of inflammasomes, which leads to the cleavage of pro-caspase-1 into its active form. Caspase-1 then cleaves GSDMD, releasing its N-terminal domain (GSDMD-N). GSDMD-N oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.
Here is a comparison of the mechanisms of action for this compound and its alternatives:
-
This compound: Directly inhibits the pore-forming activity of the GSDMD-N terminal, preventing cell lysis and the release of inflammatory mediators.[1][2]
-
VX765: A selective inhibitor of caspase-1, which acts upstream of GSDMD. By inhibiting caspase-1, VX765 prevents the cleavage of both GSDMD and pro-inflammatory cytokines.[3][4]
-
Disulfiram: An FDA-approved drug for alcoholism that has been shown to directly inhibit GSDMD pore formation.[5]
Below is a diagram illustrating the signaling pathway and the points of intervention for each compound.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on the neuroprotective effects of this compound, VX765, and Disulfiram.
In Vivo Models of Acute Brain Injury
| Compound | Model | Key Findings | Quantitative Data | Reference |
| This compound | Subarachnoid Hemorrhage (SAH) in rats | Improved neurological function, reduced brain edema, and decreased neuronal apoptosis and pyroptosis. | - Modified Garcia Score (at 72h): SAH + Vehicle (~8) vs. SAH + this compound 20mg/kg (~12) - Brain Water Content (%): SAH + Vehicle (~81%) vs. SAH + this compound 20mg/kg (~79%) | [6] |
| Traumatic Brain Injury (TBI) in mice | Reduced brain tissue loss, ameliorated cerebral edema, and improved functional recovery. | Data on specific scores not readily available in abstract. | [1][2] | |
| VX765 | Traumatic Brain Injury (TBI) in mice | Improved functional outcomes, reduced levels of pro-inflammatory cytokines (IL-1β, IL-18), and decreased GSDMD cleavage. | - mNSS (at 24h): CCI (~11) vs. CCI + VX765 100mg/kg (~7) - IL-1β levels (pg/mL, at 24h): CCI (~80) vs. CCI + VX765 100mg/kg (~40) | [3][4] |
| Ischemic Stroke in mice | Reduced infarct volume and improved motor function. | - Infarct Volume (mm³, at day 7): Vehicle (~10) vs. Vx765 (~4) | [7] | |
| Disulfiram | Traumatic Brain Injury (TBI) in mice | Improved recovery and survival, with a more pronounced effect in female mice. | Specific quantitative data on neurological scores or cytokine levels in TBI models is not detailed in the provided search results. | [5] |
| Epilepsy in mice | Mitigated seizure severity and cognitive impairment by inhibiting astrocyte pyroptosis and improving blood-brain barrier integrity. | Specific quantitative data not provided in the abstract. |
Note: Direct comparison is challenging due to different injury models and scoring systems. The data presented is indicative of the neuroprotective potential of each compound within its studied context.
In Vitro Models of Neuroinflammation
| Compound | Model | Key Findings | Quantitative Data | Reference |
| This compound | Hemoglobin-stimulated primary neurons | Improved cell viability and reduced the release of pro-inflammatory cytokines (IL-1β, IL-6, IL-18). | - Cell Viability (% of control): Hb (~60%) vs. Hb + this compound 50µM (~90%) - IL-1β levels (pg/mL): Hb (~300) vs. Hb + this compound 50µM (~100) | [6] |
| LPS + Nigericin-stimulated microglia | Decreased inflammation and pyroptosis. | Specific quantitative data not detailed in the abstract. | [1][2] | |
| VX765 | Organophosphate-induced BBB disruption model | Restored endothelial junction integrity and limited immune cell infiltration. | Specific quantitative data not provided in the abstract. | [8] |
| Disulfiram | LPS + ATP-induced pyroptosis in astrocytes | Inhibited pyroptosis and led to the downregulation of tight junction proteins in co-cultured endothelial cells. | Specific quantitative data not provided in the abstract. | |
| Glioblastoma stem-like cells | Inhibited proliferation with an average IC50 of 34.1 ± 6 nM. | - IC50: 31.1 nM in patient-derived GSCs. |
Note: The in vitro models and stimuli vary, which should be considered when comparing the efficacy of the compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vivo and in vitro models cited in this guide.
In Vivo Model: Controlled Cortical Impact (CCI) for TBI in Mice
This protocol describes the induction of a focal TBI using a CCI device.
Detailed Steps:
-
Anesthesia and Preparation: Mice are anesthetized using isoflurane (B1672236) and placed in a stereotaxic frame. The scalp is shaved and sterilized.
-
Craniotomy: A midline incision is made on the scalp to expose the skull. A craniotomy of approximately 5 mm in diameter is performed over the desired cortical region (e.g., parietal cortex) using a micro-drill, leaving the dura mater intact.
-
Controlled Cortical Impact: A pneumatic or electromagnetic impactor with a specific tip size (e.g., 3 mm) is used to deliver a controlled impact to the exposed dura. Injury severity can be modulated by adjusting parameters such as impact velocity, depth, and dwell time.
-
Closure and Post-operative Care: The scalp incision is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesics are administered as required.
-
Treatment Administration: The test compound (this compound, VX765, Disulfiram, or vehicle) is administered at a predetermined time point post-injury (e.g., 2 hours) via a specified route (e.g., intraperitoneal injection).
-
Outcome Assessment: Neurological function is assessed at various time points post-injury using behavioral tests such as the modified Neurological Severity Score (mNSS) and the rotarod test. At the end of the experiment, brain tissue is collected for histological and biochemical analyses, including measurement of lesion volume, brain water content, and cytokine levels.
In Vitro Model: Microglia Activation Assay
This protocol outlines the steps for inducing and assessing neuroinflammation in cultured microglia.
Detailed Steps:
-
Cell Culture: Primary microglia are isolated from neonatal mouse or rat brains, or a microglial cell line (e.g., BV-2) is used. Cells are cultured in appropriate media and seeded into multi-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, VX765, Disulfiram) or vehicle for a specified duration (e.g., 1 hour).
-
Stimulation: Neuroinflammation is induced by adding a pro-inflammatory stimulus to the culture medium. Common stimuli include Lipopolysaccharide (LPS) in combination with Nigericin to activate the NLRP3 inflammasome, or hemoglobin (Hb) to mimic hemorrhage conditions.
-
Sample Collection and Analysis:
-
Supernatant: The culture supernatant is collected to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-18) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Lysate: The cells are lysed to assess cell viability using assays such as the Cell Counting Kit-8 (CCK-8). Protein expression levels of key signaling molecules (e.g., cleaved GSDMD, caspase-1) can be analyzed by Western blotting.
-
Conclusion
The validation of this compound's neuroprotective effects in various preclinical models of acute brain injury highlights the therapeutic potential of directly inhibiting GSDMD-mediated pyroptosis. Comparative analysis with alternative agents like VX765 and Disulfiram, which also target the pyroptosis pathway, provides researchers with a broader perspective on potential therapeutic strategies. While direct comparative studies are limited, the available data suggests that inhibiting pyroptosis at different points in the signaling cascade can effectively reduce neuroinflammation and improve neurological outcomes. Further research, including head-to-head comparative studies and investigation in a wider range of neurological disease models, is warranted to fully elucidate the clinical potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol Abuse Drug May Halt Trauma-Induced Cell Death, Especially in Females | School of Medicine | University of Pittsburgh [medschool.pitt.edu]
- 6. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase‐1 inhibition prevents neuronal death by targeting the canonical inflammasome pathway of pyroptosis in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Serum Levels of Inflammation-Related Cytokines in Mild Traumatic Brain Injury Are Associated With Cognitive Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LDC7559's Efficacy in Mitigating Neuronal Apoptosis and Pyroptosis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LDC7559 Against Alternative Inhibitors
The intricate processes of neuronal apoptosis and pyroptosis are pivotal in the pathophysiology of various neurological diseases, including traumatic brain injury (TBI) and subarachnoid hemorrhage (SAH). The development of targeted molecular inhibitors offers promising therapeutic avenues. This guide provides a comparative analysis of this compound, a novel Gasdermin D (GSDMD) inhibitor, and its effects on neuronal apoptosis and pyroptosis, benchmarked against other established inhibitors.
Executive Summary
This compound has emerged as a potent inhibitor of pyroptosis by directly targeting GSDMD, the key executioner protein in the pyroptotic pathway. Experimental data demonstrates its efficacy in reducing neuronal cell death in preclinical models of acute brain injury.[1][2] This guide presents a side-by-side comparison of this compound with other inhibitors targeting different nodes of the apoptosis and pyroptosis signaling cascades, including Necrosulfonamide, Disulfiram (B1670777), VX-765, Ac-YVAD-CMK, and Z-VAD-FMK. While direct comparative studies are limited, this analysis, based on existing data, provides insights into their respective mechanisms and potential therapeutic applications.
Comparative Data on Inhibitor Efficacy
The following tables summarize the available quantitative data on the effects of this compound and its alternatives on markers of neuronal apoptosis and pyroptosis.
| Inhibitor | Target | Model | Key Quantitative Finding | Reference |
| This compound | GSDMD | In vitro (Hemoglobin-induced neuronal injury) | Decreased number of TUNEL-positive (apoptotic) neurons | [1] |
| This compound | GSDMD | In vitro (Hemoglobin-induced neuronal injury) | Decreased number of GSDMD-positive (pyroptotic) neurons | [1] |
| Necrosulfonamide | MLKL, GSDMD | In vivo (Intracerebral Hemorrhage) | Reduced number of TUNEL-positive neurons in the perihematomal area | [3] |
| VX-765 | Caspase-1 | In vivo (Traumatic Brain Injury) | Decreased levels of cleaved-caspase-3 in the injured cortex | [4] |
| Ac-YVAD-CMK | Caspase-1 | In vivo (Permanent Middle Cerebral Artery Occlusion) | Reduced apoptosis by 53% as measured by nucleosome quantitation | [5] |
| Z-VAD-FMK | Pan-caspase | In vitro (Oxygen-Glucose Deprivation) | Reduced OGD-induced cell death from 70.6% to 54.3% | [6] |
| Disulfiram | GSDMD pore formation | N/A (Neuronal-specific quantitative data not available in searches) | Inhibits GSDMD pore formation | [7][8] |
Signaling Pathways and Inhibitor Targets
The primary signaling pathway leading to pyroptosis involves the activation of an inflammasome, such as NLRP3, which in turn activates Caspase-1. Activated Caspase-1 cleaves GSDMD, leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death. Apoptosis, on the other hand, can be initiated through intrinsic or extrinsic pathways, both culminating in the activation of executioner caspases like Caspase-3. This compound and its comparators target different stages of these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to evaluate the effects of this compound on neuronal apoptosis and pyroptosis, based on the study by Cai et al., 2023.[1]
Western Blot Analysis
This technique is used to quantify the protein levels of key markers in the pyroptosis and apoptosis pathways.
Protocol Details:
-
Protein Extraction: Brain tissue samples are homogenized in RIPA lysis buffer containing protease inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against GSDMD, cleaved GSDMD, NLRP3, Caspase-1, cleaved Caspase-1, or β-actin.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit.
Immunofluorescence and TUNEL Staining
These methods are employed to visualize and quantify pyroptotic and apoptotic cells within brain tissue sections.
References
- 1. Frontiers | this compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage [frontiersin.org]
- 2. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necrosulfonamide Alleviates Acute Brain Injury of Intracerebral Hemorrhage via Inhibiting Inflammation and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VX765 Attenuates Pyroptosis and HMGB1/TLR4/NF-κB Pathways to Improve Functional Outcomes in TBI Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of LDC7559 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of inflammatory cell death pathways, such as pyroptosis and NETosis, is crucial for understanding and developing treatments for a range of diseases. Small molecule inhibitors are invaluable tools in this research, but their utility is dictated by their specificity. This guide provides a comparative analysis of LDC7559, a compound initially reported as a Gasdermin D (GSDMD) inhibitor, and its alternatives. Recent evidence suggests a different primary target for this compound, highlighting the importance of rigorous specificity assessment.
Executive Summary
This compound has been widely cited as a specific inhibitor of GSDMD, the executioner protein of pyroptosis. However, emerging research indicates that this compound and its more potent analog, NA-11, do not directly inhibit GSDMD. Instead, they target the glycolytic enzyme phosphofructokinase-1 liver type (PFKL) [1][2]. This finding has significant implications for the interpretation of previous studies using this compound as a GSDMD-specific tool and underscores the need for careful target validation in complex biological systems. This guide will compare this compound with other known inhibitors of the pyroptosis pathway, focusing on their mechanisms of action, specificity, and supporting experimental data.
Comparative Analysis of Inhibitors
The following table summarizes the key characteristics of this compound and alternative inhibitors targeting pyroptosis and related pathways.
| Inhibitor | Primary Target(s) | Mechanism of Action | Reported IC50/EC50 | Key Off-Target Effects/Considerations |
| This compound | Phosphofructokinase-1 liver type (PFKL)[1][2] | Agonist of PFKL, suppressing NOX2-dependent oxidative burst and NETosis[1]. Initially thought to block the GSDMD N-terminal domain[3][4][5]. | EC50 for PFKL activation: ~66 nM[1]. IC50 for NETosis inhibition: ~5.6 µM (PMA-induced)[6]. | Does not inhibit GSDMD-dependent pyroptosis or IL-1β release[2]. The majority of its cellular effects are likely due to PFKL activation and metabolic reprogramming rather than direct GSDMD inhibition. |
| Disulfiram (B1670777) | Gasdermin D (GSDMD)[7][8][9][10][11] | Covalently modifies Cys191 (human) / Cys192 (mouse) of GSDMD, blocking pore formation[7][8][9][11]. | IC50 for GSDMD-mediated liposome (B1194612) leakage: ~30 nM[8]. | FDA-approved drug for alcoholism. Can inhibit caspases at higher concentrations[8]. Specific for GSDMD over other gasdermin family members[7][9]. |
| Necrosulfonamide (NSA) | Mixed Lineage Kinase Domain-Like (MLKL), Gasdermin D (GSDMD)[12][13][14] | Covalently modifies Cys86 of human MLKL to inhibit necroptosis. Also binds to and inhibits GSDMD. | IC50 for necroptosis: ~0.73 µM[13]. | Dual inhibitor of necroptosis and pyroptosis, which can be advantageous or a confounding factor depending on the experimental context. |
| Bay 11-7082 | IKKβ (NF-κB pathway), Gasdermin D (GSDMD)[12][15][16] | Irreversibly inhibits IKKβ, blocking NF-κB activation. Also inhibits GSDMD pore formation via cysteine modification[12][15]. | IC50 for IκBα phosphorylation: ~10 µM. | Broad-spectrum inhibitor affecting multiple inflammatory pathways, making it non-specific for studying GSDMD function in isolation. |
Signaling Pathways and Inhibitor Targets
The following diagrams illustrate the pyroptosis pathway and the points of intervention for the discussed inhibitors.
Caption: Canonical inflammasome and GSDMD-mediated pyroptosis pathway with points of inhibitor action.
Caption: Proposed mechanism of this compound via PFKL activation, leading to inhibition of NETosis.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of inhibitor specificity.
GSDMD Cleavage Assay (Western Blot)
Objective: To determine if a compound inhibits the cleavage of GSDMD by activated caspases.
Methodology:
-
Cell Culture and Treatment: Plate bone marrow-derived macrophages (BMDMs) or other relevant cell types and prime with LPS (1 µg/mL) for 4 hours. Pre-incubate cells with the test inhibitor (e.g., this compound, Disulfiram) at various concentrations for 1 hour.
-
Inflammasome Activation: Induce pyroptosis by treating cells with an inflammasome activator such as Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
Lysate Preparation: Collect cell culture supernatants and lyse the adherent cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Separate proteins from both the supernatant and cell lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies specific for the N-terminal fragment of GSDMD (p30) and full-length GSDMD (p53). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control for the lysate fraction.
-
Analysis: A specific GSDMD inhibitor that acts downstream of cleavage (like Disulfiram) should not prevent the appearance of the p30 fragment, whereas an upstream inhibitor (e.g., a caspase-1 inhibitor) would. Studies have shown this compound does not prevent GSDMD cleavage[2].
Pyroptosis Assessment (LDH Release Assay)
Objective: To quantify cell death mediated by pore formation.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat as described in the GSDMD cleavage assay.
-
LDH Measurement: After the incubation period with the inflammasome activator, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant.
-
Assay: Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.
-
Controls: Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Analysis: Calculate the percentage of cytotoxicity relative to the positive control. A direct GSDMD pore formation inhibitor like Disulfiram should significantly reduce LDH release. This compound has been shown to not inhibit GSDMD-dependent LDH release[2].
NETosis Inhibition Assay
Objective: To quantify the inhibition of Neutrophil Extracellular Trap (NET) formation.
Methodology:
-
Neutrophil Isolation: Isolate primary human or murine neutrophils from whole blood.
-
Cell Plating and Staining: Plate the neutrophils on glass coverslips and stain with a cell-impermeable DNA dye (e.g., Sytox Green) and a cell-permeable DNA dye (e.g., Hoechst 33342).
-
Inhibitor Treatment: Pre-incubate the cells with the test inhibitor (e.g., this compound) for 30-60 minutes.
-
NETosis Induction: Stimulate NETosis with an agonist such as Phorbol 12-myristate 13-acetate (PMA; 100 nM).
-
Imaging: Acquire images at regular intervals using a fluorescence microscope.
-
Quantification: Quantify NETosis by measuring the area of Sytox Green fluorescence or by counting the number of cells with extracellular DNA traps. This compound is expected to inhibit PMA-induced NETosis[1].
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine the direct binding of a compound to its target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the compound of interest (e.g., this compound) or vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Target Detection: Analyze the amount of the target protein (e.g., GSDMD or PFKL) remaining in the soluble fraction by Western blot or other quantitative methods like mass spectrometry.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein. This assay would be definitive in confirming whether this compound directly binds to GSDMD or PFKL in cells.
Caption: Experimental workflow for assessing the specificity of this compound.
Conclusion and Recommendations
The evidence strongly suggests that this compound is not a direct inhibitor of GSDMD but rather an activator of the glycolytic enzyme PFKL[1][2]. This has profound implications for the interpretation of studies that have used this compound to probe GSDMD-dependent pathways. For researchers investigating GSDMD, Disulfiram represents a more specific and well-characterized inhibitor, albeit with potential for off-target effects at higher concentrations[7][8][11]. When studying the interplay between different cell death pathways, Necrosulfonamide could be a tool of interest, but its dual activity on both MLKL and GSDMD must be considered. Bay 11-7082 is not recommended for specific GSDMD inhibition due to its broad activity against the NF-κB pathway[12][15].
For future studies, it is imperative to:
-
Re-evaluate previous findings where this compound was used as a GSDMD inhibitor.
-
Employ multiple, well-characterized inhibitors to confirm phenotypes.
-
Utilize target engagement assays , such as CETSA, to confirm direct binding of novel inhibitors in a cellular context.
By adhering to these principles, researchers can ensure the robustness and accuracy of their findings in the complex and dynamic field of cell death and inflammation.
References
- 1. Selective activation of PFKL suppresses the phagocytic oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation | Semantic Scholar [semanticscholar.org]
- 8. FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primo.pugetsound.edu [primo.pugetsound.edu]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Necrosulfonamide | Necroptosis Inhibitor | MLKL Inhibitor | TargetMol [targetmol.com]
- 15. rupress.org [rupress.org]
- 16. medchemexpress.com [medchemexpress.com]
Independent Verification of LDC7559's Efficacy in Reducing Cerebral Edema: A Comparative Guide
This guide provides an objective comparison of LDC7559's performance in reducing cerebral edema against other established and emerging therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying mechanisms.
This compound: A Novel Inhibitor of Pyroptosis for Cerebral Edema
This compound is a small molecule inhibitor of Gasdermin D (GSDMD), a key protein involved in the inflammatory cell death pathway known as pyroptosis. By blocking GSDMD, this compound has been shown to exert neuroprotective effects and reduce cerebral edema in preclinical models of brain injury.[1][2]
Comparative Efficacy in Reducing Brain Water Content
The following table summarizes the quantitative data on the efficacy of this compound and alternative treatments in reducing cerebral edema, primarily measured by brain water content.
| Treatment | Model | Dosage | Key Findings | Reference |
| This compound | Subarachnoid Hemorrhage (Mouse) | 20 mg/kg and 30 mg/kg | Significantly reduced brain water content compared to the vehicle group.[3] | [3] |
| This compound | Traumatic Brain Injury (Mouse) | Not specified in abstract | Ameliorated cerebral edema.[1] | [1] |
| Hypertonic Saline | Traumatic Brain Injury (Human) | Various | Meta-analysis showed a 35.9% reduction in intracranial pressure.[4] | [4] |
| Mannitol | Traumatic Brain Injury (Human) | 0.25-1 g/kg | Reduces brain water content and intracranial pressure. | [5] |
| Glyburide | Large Hemispheric Infarction (Human) | Intravenous | Reduced lesional net water uptake and midline shift.[6] | [6] |
| Dexamethasone | Brain Tumor (Rat Glioma Model) | Twice daily dosing | Substantial reduction in vascular permeability and water content of tumor and peritumoral brain tissue. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Subarachnoid Hemorrhage (SAH) Mouse Model and this compound Administration
-
Model Induction: Cerebral edema is induced in mice via an endovascular perforation model of SAH. A sharpened filament is inserted through the external carotid artery to the internal carotid artery and advanced to perforate the anterior cerebral artery.
-
This compound Administration: this compound is dissolved in a vehicle solution (e.g., DMSO and polyethylene (B3416737) glycol) and administered intraperitoneally at doses of 20 mg/kg and 30 mg/kg at a specified time point after SAH induction (e.g., 2 hours).[3]
-
Brain Water Content Measurement: At a predetermined time point post-SAH (e.g., 24 or 72 hours), animals are euthanized. The brains are immediately removed, and the wet weight is recorded. The brains are then dried in an oven at a specific temperature (e.g., 100°C) for a set duration (e.g., 24 hours) until a constant dry weight is achieved. The brain water content is calculated as: [(wet weight - dry weight) / wet weight] x 100%.[8][9]
Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury (TBI)
-
Model Induction: Anesthesia is induced in the mouse, and the head is fixed in a stereotaxic frame. A craniotomy is performed over the desired cortical region. A pneumatic or electromagnetic impactor is used to deliver a controlled impact to the exposed dura.[10][11]
-
Treatment Administration: this compound or other therapeutic agents are administered at specified doses and time points post-TBI.
-
Edema Assessment: Brain water content is measured using the dry/wet weight method as described above.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: this compound inhibits GSDMD, a key step in the pyroptosis pathway.
Caption: A typical workflow for in vivo studies of cerebral edema.
References
- 1. This compound Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertonic saline for traumatic brain injury: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Mannitol Use on Clinical Outcomes of Severe Traumatic Brain Injury Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Letter: When Less is More: Dexamethasone Dosing for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased brain edema in aqp4-null mice in an experimental model of subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Safety Operating Guide
Navigating the Safe Disposal of LDC7559: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of LDC7559, a potent Gasdermin D (GSDMD) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on its known properties and general best practices for laboratory chemical waste management.
Understanding this compound: Physical and Chemical Properties
A clear understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₁₉N₃O₃ |
| Molecular Weight | 349.38 g/mol |
| Appearance | Solid |
| Color | White to light yellow |
| Solubility | Soluble in DMSO (70 mg/mL or 200.35 mM)[1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year[2] |
Step-by-Step Disposal Protocol for this compound
In the absence of a specific SDS, the following procedures are based on established guidelines for the disposal of laboratory chemical waste.[3][4][5][6] These steps are designed to minimize risk and ensure regulatory compliance.
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
-
Due to its nature as a bioactive small molecule, it should not be disposed of down the drain or in regular trash.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
-
3. Segregation of Waste:
-
Solid Waste: Collect solid this compound powder and contaminated materials in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste:
-
Collect solutions of this compound in a separate, leak-proof, and compatible liquid waste container.
-
Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be collected separately.[7]
-
Aqueous waste should be collected separately from organic solvent waste.[7]
-
4. Containerization and Labeling:
-
Use containers that are in good condition and have a secure, tight-fitting lid.[3]
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3] The label should also indicate the associated hazards (e.g., "Toxic," "Handle with Care").
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
The SAA should be located at or near the point of waste generation and away from general laboratory traffic.[5]
-
Ensure that the storage area is secure and that incompatible wastes are segregated to prevent accidental mixing.[3]
6. Arranging for Professional Disposal:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]
-
Follow your institution's specific procedures for requesting a waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for L.D.C.7559
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling LDC7559. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles with side-shields | Must be worn at all times in the laboratory. Provides protection from splashes and airborne particles. |
| Hands | Chemical-resistant gloves (Nitrile) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated, punctured, or torn. Avoid skin contact. |
| Body | Laboratory Coat | A buttoned lab coat provides a barrier against spills and contamination. Ensure the material is appropriate for the chemicals being handled. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended. | For operations that may generate dust or aerosols, a properly fitted respirator may be necessary. Consult your institution's safety officer. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are paramount to maintaining the stability and purity of this compound, as well as ensuring the safety of laboratory personnel.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and batch number on the container match the order details.
-
Wear appropriate PPE during the receiving and inspection process.
Storage
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1]
-
For shorter periods, it can be stored at 4°C for up to 2 years.[1]
-
Once in solvent, the solution should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[1]
-
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.[1]
Preparation of Solutions
-
All work with this compound powder and solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in DMSO.[2]
-
For in vivo experiments, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Ensure all glassware is clean and dry before use to prevent contamination.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in a designated hazardous chemical waste container. Do not discard down the drain or in regular trash. |
| Contaminated Labware | Disposable items (e.g., pipette tips, vials) should be placed in a sealed, labeled hazardous waste bag or container. |
| Contaminated PPE | Used gloves and other disposable PPE should be disposed of as hazardous waste. |
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure or spillage.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
In the event of a spill, evacuate the area and prevent access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.
This compound Signaling Pathway and Experimental Workflow
This compound is an inhibitor of Gasdermin D (GSDMD), a key protein in the pyroptosis signaling pathway.[2] Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: this compound inhibits pyroptosis by blocking the pore-forming activity of the GSDMD N-terminal domain.
Experimental Workflow: Investigating this compound Efficacy
A typical in vitro experiment to assess the efficacy of this compound would involve the following steps.
Caption: A generalized workflow for evaluating the inhibitory effect of this compound on pyroptosis in vitro.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
